3-(tert-Butyl)-2-hydroxybenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-6,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBIUKNNKXWRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Discovery of 3-(tert-Butyl)-2-hydroxybenzonitrile
This guide provides a comprehensive technical overview of the synthesis and conceptual discovery of 3-(tert-Butyl)-2-hydroxybenzonitrile, a specialized aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic rationale behind its synthesis, detailed experimental protocols, and the fundamental chemical principles that underpin its creation.
Introduction: The Scientific Interest in Substituted Phenolic Nitriles
The molecular architecture of this compound, featuring a sterically demanding tert-butyl group adjacent to a hydroxyl and a nitrile function on a benzene ring, positions it as a compound of significant interest in medicinal chemistry and materials science. The tert-butyl group can enhance metabolic stability and modulate the electronic properties of the molecule, while the phenolic hydroxyl and nitrile groups are versatile handles for further chemical modifications and can participate in crucial intermolecular interactions with biological targets. Although not widely documented, the synthesis of this compound is a logical step in the exploration of chemical space for novel bioactive molecules and functional materials.
Part 1: The Conceptual Discovery - A Rationale-Driven Approach
The "discovery" of this compound is not marked by a singular serendipitous event but rather by a rational design approach prevalent in modern chemical synthesis. The impetus for its creation stems from the well-established utility of its constituent chemical motifs.
-
Sterically Hindered Phenols : The 2-tert-butylphenol scaffold is a common feature in antioxidants and polymer stabilizers. The bulky tert-butyl group shields the hydroxyl group, preventing radical-mediated degradation.
-
Aromatic Nitriles : The benzonitrile moiety is a key pharmacophore in numerous approved drugs and clinical candidates. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a precursor for other nitrogen-containing heterocycles.
The combination of these features in this compound suggests its potential as a valuable intermediate for the synthesis of novel compounds with tailored properties.
Part 2: A Multi-Step Synthetic Pathway
The synthesis of this compound can be strategically approached in a three-step sequence starting from the commercially available 2-tert-butylphenol. This pathway involves formylation to introduce the aldehyde group, followed by conversion of the aldehyde to an oxime, and finally dehydration to the desired nitrile.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Step 1: Formylation of 2-tert-Butylphenol to 3-(tert-Butyl)-2-hydroxybenzaldehyde
The introduction of an aldehyde group onto the 2-tert-butylphenol ring is achieved via an ortho-formylation reaction. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, is a suitable method.
Experimental Protocol
| Parameter | Value |
| Reactants | 2-tert-Butylphenol, Hexamethylenetetramine (HMTA), Glacial Acetic Acid, Water |
| Reaction Time | 4-6 hours |
| Temperature | 140-150 °C |
| Work-up | Acidic Hydrolysis, Extraction |
| Purification | Column Chromatography |
Detailed Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-tert-butylphenol (15.0 g, 0.1 mol) and hexamethylenetetramine (21.0 g, 0.15 mol) in glacial acetic acid (150 mL).
-
Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-6 hours. The solution will typically turn dark.
-
Cool the mixture to room temperature and then pour it into a beaker containing 300 mL of 2 M hydrochloric acid.
-
Heat the acidic mixture to boiling for 15 minutes to hydrolyze the intermediate, then cool to room temperature.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3-(tert-Butyl)-2-hydroxybenzaldehyde.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldehyde as a yellow oil or low-melting solid.
Step 2: Oximation of 3-(tert-Butyl)-2-hydroxybenzaldehyde
The aldehyde is then converted to its corresponding oxime by reaction with hydroxylamine hydrochloride. This reaction is a standard condensation reaction.
Experimental Protocol
| Parameter | Value |
| Reactants | 3-(tert-Butyl)-2-hydroxybenzaldehyde, Hydroxylamine hydrochloride, Sodium acetate |
| Solvent | Aqueous Ethanol |
| Reaction Time | 1-2 hours |
| Temperature | Reflux |
| Work-up | Cooling and Filtration |
| Purification | Recrystallization |
Detailed Procedure:
-
Dissolve 3-(tert-Butyl)-2-hydroxybenzaldehyde (17.8 g, 0.1 mol) in ethanol (100 mL) in a round-bottom flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol) in water (50 mL).
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.
-
Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture in an ice bath. The oxime product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
The crude oxime can be further purified by recrystallization from aqueous ethanol to yield white crystals.
Step 3: Dehydration of 3-(tert-Butyl)-2-hydroxybenzaldehyde Oxime to this compound
The final step is the dehydration of the oxime to the nitrile. Acetic anhydride is a common and effective dehydrating agent for this transformation.
Experimental Protocol
| Parameter | Value |
| Reactants | 3-(tert-Butyl)-2-hydroxybenzaldehyde oxime, Acetic anhydride |
| Reaction Time | 1 hour |
| Temperature | Reflux (approx. 140 °C) |
| Work-up | Quenching with water, Extraction |
| Purification | Column Chromatography |
Detailed Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend the 3-(tert-Butyl)-2-hydroxybenzaldehyde oxime (19.3 g, 0.1 mol) in acetic anhydride (50 mL).
-
Heat the mixture to reflux for 1 hour. The solid will dissolve as the reaction proceeds.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) with stirring to quench the excess acetic anhydride.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain pure this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 175.23 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a solid at room temperature | - |
| Solubility | Soluble in common organic solvents | - |
Alternative Synthetic Strategies
While the presented three-step synthesis is a robust and logical approach, other synthetic routes could also be envisioned, as illustrated below.
Caption: Alternative synthetic approaches to this compound.
-
Sandmeyer Reaction : This classic transformation could be employed starting from 2-amino-6-tert-butylphenol. Diazotization followed by treatment with a cyanide source, such as copper(I) cyanide, would yield the target nitrile.[1] However, the starting aniline may not be readily available.
-
Palladium-Catalyzed Cyanation : If a suitable aryl halide precursor like 2-bromo-6-tert-butylphenol is accessible, a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or potassium ferrocyanide could be a viable and efficient route.[2]
Conclusion and Future Outlook
This compound represents a synthetically accessible and potentially valuable building block for the development of new chemical entities. The detailed synthetic protocol provided herein offers a clear and reproducible pathway for its preparation in a laboratory setting. While its specific applications are yet to be extensively explored, its structural features suggest promising avenues for research in areas such as medicinal chemistry, where it could serve as a scaffold for novel therapeutics, and in materials science for the creation of new functional polymers and ligands. Further investigation into the biological activities and material properties of this compound and its derivatives is warranted to fully unlock its scientific potential.
References
An In-depth Technical Guide to 3-(tert-Butyl)-2-hydroxybenzonitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(tert-Butyl)-2-hydroxybenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. We will delve into its chemical identity, plausible synthetic routes, spectroscopic characterization, and prospective applications, with a focus on providing actionable insights for researchers and professionals in drug development.
Chemical Identity and Structure
The compound of interest is systematically named 3-tert-butyl-2-hydroxybenzonitrile according to IUPAC nomenclature. It is also commonly referred to as 2-hydroxy-3-tert-butyl benzonitrile. Its chemical structure consists of a benzene ring substituted with a hydroxyl (-OH) group at position 2, a bulky tert-butyl group at position 3, and a nitrile (-C≡N) group at position 1.
The presence of the hydroxyl and nitrile groups on adjacent carbon atoms allows for potential intramolecular hydrogen bonding, which can influence the compound's physicochemical properties and reactivity. The sterically demanding tert-butyl group can direct the regioselectivity of further chemical modifications and impact the molecule's interaction with biological targets.
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-tert-butyl-2-hydroxybenzonitrile | --INVALID-LINK--[1] |
| Synonyms | 2-hydroxy-3-tert-butyl benzonitrile | --INVALID-LINK--[1] |
| Molecular Formula | C₁₁H₁₃NO | --INVALID-LINK--[1] |
| Molecular Weight | 175.23 g/mol | --INVALID-LINK--[1] |
| CAS Number | 340131-70-6 | --INVALID-LINK--[1] |
Plausible Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 3-tert-Butyl-2-hydroxybenzaldehyde
The introduction of a formyl group (-CHO) onto the 2-tert-butylphenol backbone can be achieved through various ortho-formylation methods. The Duff reaction or a related electrophilic aromatic substitution is a suitable choice.
Experimental Protocol (Adapted from similar formylations):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-tert-butylphenol and a suitable solvent such as anhydrous toluene.
-
Reagent Addition: While stirring, add a Lewis acid catalyst, for example, anhydrous tin(IV) chloride (SnCl₄), dropwise at room temperature.
-
Formylating Agent: Subsequently, add dichloromethyl methyl ether dropwise via the dropping funnel, maintaining the reaction temperature below 30°C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-tert-butyl-2-hydroxybenzaldehyde.
Step 2: Conversion of Aldehyde to Nitrile
The transformation of the aldehyde functional group into a nitrile can be accomplished through a two-step sequence involving the formation of an aldoxime intermediate, followed by dehydration.
Experimental Protocol:
-
Oxime Formation: Dissolve the 3-tert-butyl-2-hydroxybenzaldehyde from Step 1 in a mixture of ethanol and water. Add hydroxylamine hydrochloride and a base, such as sodium hydroxide or pyridine, to the solution. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Oxime Isolation: Remove the ethanol under reduced pressure and extract the aqueous residue with an organic solvent. Dry the organic extract and evaporate the solvent to obtain the crude 3-tert-butyl-2-hydroxybenzaldoxime.
-
Dehydration to Nitrile: Treat the crude oxime with a dehydrating agent. A variety of reagents can be employed, including acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent and reaction conditions will depend on the desired scale and reactivity. For instance, refluxing the oxime in acetic anhydride is a common laboratory-scale method.
-
Purification: After the dehydration is complete, the reaction mixture is worked up accordingly (e.g., neutralization, extraction). The final product, this compound, is then purified by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic CH | 6.9 - 7.5 | m | 3H, Ar-H |
| Hydroxyl OH | 5.0 - 6.0 | br s | 1H, -OH |
| tert-Butyl CH₃ | ~1.4 | s | 9H, -C(CH₃)₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Aromatic C-OH | 155 - 160 | C2 | |
| Aromatic C-CN | 110 - 115 | C1 | |
| Nitrile C≡N | 117 - 120 | -C≡N | |
| Aromatic C-C(CH₃)₃ | 135 - 140 | C3 | |
| Aromatic CH | 120 - 135 | C4, C5, C6 | |
| tert-Butyl C | 30 - 35 | -C (CH₃)₃ | |
| tert-Butyl CH₃ | ~30 | -C(CH₃ )₃ |
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H stretch (tert-butyl) | 2850 - 2970 | Strong |
| Nitrile | C≡N stretch | 2220 - 2260 | Medium, Sharp |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to Weak |
Mass Spectrometry Fragmentation:
In an electron ionization mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 175. A prominent fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety to form a stable tertiary carbocation, resulting in a peak at m/z = 160. Further fragmentation of the aromatic ring and loss of small molecules like HCN could also be observed.
Potential Applications in Drug Development
While specific biological activities of this compound have not been extensively reported, its structural motifs suggest several areas of potential interest for drug discovery and development.
Caption: Logical relationships of potential applications.
-
Antioxidant Properties: The hindered phenolic structure, with the bulky tert-butyl group ortho to the hydroxyl group, is a classic motif for antioxidants.[2] This arrangement can enhance the stability of the phenoxy radical formed upon hydrogen atom donation, thereby effectively scavenging reactive oxygen species. This property is relevant for developing drugs to combat oxidative stress-related diseases.
-
Medicinal Chemistry Scaffold: The cyanophenol moiety is a versatile building block in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups, participate in hydrogen bonding with protein targets, or be chemically transformed into amines, amides, or carboxylic acids to explore the structure-activity relationship (SAR) of a compound series.[3][4]
-
Intermediate in Complex Syntheses: This compound can serve as a valuable starting material for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmacological activities. For instance, substituted benzothiazoles, which can be synthesized from related precursors, have shown a wide range of biological effects, including antimicrobial and anticancer activities.[4][5][6] The tert-butyl group can enhance the lipophilicity of a drug candidate, which can be crucial for its pharmacokinetic properties, although this may also impact metabolic stability.[7]
Safety and Handling
Specific toxicity data for this compound is not available. Therefore, it should be handled with the care afforded to a novel chemical of unknown toxicity. General precautions for handling substituted phenols and nitriles should be followed.[8][9][10][11][12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Keep away from heat, sparks, and open flames.
-
Handle in accordance with good industrial hygiene and safety practices.
-
-
First-Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.
-
Conclusion
This compound is a compound with significant potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data is currently limited, its structure suggests promising antioxidant properties and utility as a versatile synthetic intermediate. The proposed synthetic pathway provides a practical approach for its preparation, and the predicted spectroscopic data will aid in its characterization. As with any novel chemical, appropriate safety precautions must be taken during its handling and use. This guide serves as a foundational resource to stimulate and support future research into the properties and applications of this intriguing molecule.
References
- 1. This compound | C11H13NO | CID 15910648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistryjournal.net [chemistryjournal.net]
- 6. ijper.org [ijper.org]
- 7. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. News - Precautions for the operation of p-tert-butyl phenol and p-tert-octylphenol [hexiechem.com]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
"3-(tert-Butyl)-2-hydroxybenzonitrile" molecular weight and formula
An In-Depth Technical Guide to 3-(tert-Butyl)-2-hydroxybenzonitrile
Executive Summary: this compound is a substituted aromatic nitrile with significant potential as a building block in synthetic chemistry. Its molecular structure, featuring a sterically influential tert-butyl group ortho to a hydroxyl group and meta to a cyano moiety, provides a unique combination of electronic and steric properties. This guide details the compound's core physicochemical characteristics, proposes a robust synthetic pathway, outlines expected analytical signatures, and explores its potential applications in medicinal chemistry, catalysis, and materials science. This document is intended for researchers and drug development professionals seeking to leverage this versatile intermediate in their work.
Introduction: A Unique Molecular Scaffold
This compound, with the chemical formula C₁₁H₁₃NO, belongs to the class of hydroxybenzonitriles.[1] The strategic placement of its functional groups—a nucleophilic hydroxyl group, an electrophilic nitrile, and a bulky, lipophilic tert-butyl group—makes it an intriguing candidate for constructing more complex molecular architectures. The ortho-hydroxy-nitrile motif is a known pharmacophore with documented antimicrobial properties, while the tert-butyl group can enhance metabolic stability and modulate receptor binding in drug candidates.[2] Its precursor, 3-(tert-Butyl)-2-hydroxybenzaldehyde, is a cornerstone intermediate for developing sophisticated ligands used in asymmetric catalysis.[3] This guide provides a comprehensive scientific overview to facilitate the synthesis and application of this high-potential compound.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. While experimental data for some properties are limited, reliable predictions based on its structure provide a solid foundation for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | PubChem[1] |
| Molecular Weight | 175.23 g/mol | PubChem[1] |
| CAS Number | 340131-70-6 | ChemBK[4] |
| IUPAC Name | 3-tert-butyl-2-hydroxybenzonitrile | PubChem[1] |
| Synonyms | 2-hydroxy-3-tert-butyl benzonitrile | ChemBK[4] |
| Melting Point | 131-132 °C | ChemBK[4] |
| Boiling Point | 276.2 ± 28.0 °C (Predicted) | ChemBK[4] |
| pKa | 8.54 ± 0.10 (Predicted) | ChemBK[4] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | ChemBK[4] |
Synthesis and Mechanistic Insights: A Proposed Pathway
A robust and logical synthesis of this compound can be achieved via a two-step process starting from the readily available 2-tert-butylphenol. This pathway leverages a controlled formylation followed by the conversion of the resulting aldehyde to the nitrile via an oxime intermediate.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Ortho-Formylation of 2-tert-Butylphenol
The initial and most critical step is the regioselective formylation of 2-tert-butylphenol to yield 3-tert-butyl-2-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director for electrophilic aromatic substitution. As the para position is sterically unhindered, careful selection of the formylation method is required to favor substitution at the ortho position adjacent to the hydroxyl group and meta to the bulky tert-butyl group.
-
Rationale for Method Selection: The Duff reaction or magnesium chloride-mediated formylation with paraformaldehyde is highly effective for achieving ortho-selectivity in phenols.[4] The chelation of magnesium to the phenolic oxygen directs the electrophile (a formaldehyde equivalent) to the adjacent ortho position, overcoming the steric hindrance from the tert-butyl group.
Experimental Protocol:
-
To a stirred suspension of 2-tert-butylphenol (1.0 eq), magnesium chloride (2.0 eq), and paraformaldehyde (2.2 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and quench with dilute HCl (1M).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3-tert-butyl-2-hydroxybenzaldehyde, which can be purified by column chromatography.[4]
Step 2: Conversion of Aldehyde to Nitrile
The transformation of the aldehyde to the nitrile is a standard and high-yielding process, typically proceeding through an aldoxime intermediate.
Experimental Protocol:
-
Oximation: Dissolve 3-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like ethanol or pyridine. Add hydroxylamine hydrochloride (1.1-1.5 eq) and stir the mixture at room temperature or with gentle heating until the aldehyde is fully consumed (monitored by TLC).
-
Dehydration: Isolate the crude aldoxime. To the aldoxime, add a dehydrating agent such as acetic anhydride and heat the mixture (e.g., to 100-140 °C) for several hours. Alternative dehydrating agents include thionyl chloride, copper(II) sulfate, or various modern catalysts which can often run under milder conditions.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. The crude this compound can be purified by recrystallization from a solvent system like ethanol/water.
Spectroscopic Characterization (Predicted)
For a researcher synthesizing this compound, confirmation of its structure is paramount. The following are the expected key signals in standard spectroscopic analyses.
-
¹H NMR:
-
A sharp singlet integrating to 9 protons around δ 1.3-1.5 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.
-
Three aromatic protons in the range of δ 6.8-7.5 ppm, likely exhibiting doublet or triplet splitting patterns based on their coupling.
-
A broad singlet for the phenolic hydroxyl proton (OH), the chemical shift of which will be concentration-dependent.
-
-
¹³C NMR:
-
A signal for the nitrile carbon (C≡N) around δ 115-120 ppm.
-
Signals for the quaternary carbons of the tert-butyl group and the aromatic ring.
-
Distinct signals for the six aromatic carbons, including the carbon bearing the hydroxyl group at a downfield shift (e.g., >δ 150 ppm).
-
-
IR Spectroscopy:
-
A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹, characteristic of the C≡N stretch.
-
A broad, strong absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretch of the phenolic group.
-
C-H stretching and aromatic C=C bending absorptions in their typical regions.
-
Potential Applications and Research Directions
While specific applications for this compound are not yet widely documented, its structure suggests significant potential in several high-value areas, drawing parallels from its precursor and related isomers.
-
Pharmaceutical Intermediates: The 2-hydroxybenzonitrile scaffold is a known pharmacophore with antimicrobial activity.[2] The addition of the tert-butyl group could enhance lipophilicity and improve cell membrane penetration, making it a valuable starting point for developing novel antibiotics or antifungal agents. Furthermore, derivatives of related hydroxybenzonitriles have been explored for anti-inflammatory and anticancer properties.[2]
-
Ligand Synthesis for Catalysis: Its precursor, 3-(tert-butyl)-2-hydroxybenzaldehyde, is a critical building block for Schiff base ligands.[3] These ligands, when complexed with transition metals, form powerful catalysts for asymmetric synthesis—a process vital to modern pharmaceutical manufacturing. This compound could be chemically modified to create novel pincer or bidentate ligands with unique steric and electronic properties for applications in catalysis.
-
Materials Science: The structurally related compound, 3-(tert-butyl)-4-hydroxybenzonitrile, is an intermediate in the production of antioxidants and polymer stabilizers.[5] The hindered phenolic structure of the target molecule suggests it could also possess radical-scavenging properties, making it or its derivatives candidates for developing new antioxidants to protect materials from degradation.
Safety and Handling Precautions
No specific safety data sheet (SDS) is available for this compound. Therefore, precautions must be based on structurally related compounds.
-
Potential Hazards: Based on the SDS for related hydroxybenzonitriles and benzaldehydes, this compound should be treated as potentially hazardous.[6][7][8][9] It may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Recommended Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a chemical intermediate with considerable untapped potential. Its synthesis is achievable through established organic chemistry transformations, and its unique structure positions it as a valuable building block for future innovations in drug discovery, catalysis, and material science. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the applications of this promising molecule.
References
- 1. This compound | C11H13NO | CID 15910648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. 3-(tert-Butyl)-4-hydroxybenzonitrile [myskinrecipes.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of 3-(tert-Butyl)-2-hydroxybenzonitrile
Molecular Structure and Spectroscopic Overview
3-(tert-Butyl)-2-hydroxybenzonitrile possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a hydroxyl group, a nitrile group, and a bulky tert-butyl group ortho to each other creates specific electronic and steric environments that are readily probed by modern spectroscopic techniques. Understanding these spectral features is paramount for confirming the identity and purity of the compound after synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrile group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (9H) | 1.3 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |
| Aromatic (H-5) | 6.8 - 7.0 | Triplet | 1H | This proton is coupled to H-4 and H-6, resulting in a triplet. |
| Aromatic (H-4) | 7.3 - 7.5 | Doublet of doublets | 1H | Coupled to H-5 and H-6. |
| Aromatic (H-6) | 7.5 - 7.7 | Doublet of doublets | 1H | Coupled to H-4 and H-5. |
| Hydroxyl (1H) | 5.0 - 6.0 (variable) | Broad Singlet | 1H | The chemical shift of the phenolic proton is concentration and solvent dependent and often appears as a broad signal. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The aromatic region will be particularly informative due to the varied electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C(CH₃)₃ | 30 - 32 | The methyl carbons of the tert-butyl group. |
| C (CH₃)₃ | 35 - 37 | The quaternary carbon of the tert-butyl group. |
| C-CN | 115 - 117 | The carbon of the nitrile group. |
| Aromatic C-CN | 100 - 105 | The aromatic carbon attached to the nitrile group is significantly shielded. |
| Aromatic C-OH | 155 - 160 | The carbon bearing the hydroxyl group is deshielded. |
| Aromatic C-C(CH₃)₃ | 138 - 142 | The carbon attached to the tert-butyl group. |
| Aromatic CH | 118 - 135 | The remaining three aromatic carbons will appear in this range. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its key functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Phenol) | 3200 - 3600 | Strong, Broad | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |
| C≡N (Nitrile) | 2220 - 2260 | Strong | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching |
| C-O (Phenol) | 1200 - 1300 | Strong | Stretching |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂ and water vapor).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 175.23 g/mol ) is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Ion | Rationale for Formation |
| 175 | [M]⁺ | Molecular ion |
| 160 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl group. This is a very common fragmentation pathway for tert-butyl substituted compounds. |
| 118 | [M - C₄H₉]⁺ | Loss of the entire tert-butyl group. |
Fragmentation Pathway
The primary fragmentation pathway is anticipated to be the loss of a methyl radical from the tert-butyl group to form a stable tertiary carbocation, followed by the loss of the entire tert-butyl group.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
-
Detection: Detect the ions and generate the mass spectrum.
Conclusion
The predicted spectroscopic data for this compound provides a comprehensive analytical profile for the identification and characterization of this molecule. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a multi-faceted approach to confirming its structure and purity. While this guide is based on predictive analysis, the outlined protocols and interpretations provide a solid framework for any future experimental investigation of this compound.
An In-depth Technical Guide to the Solubility and Physical Properties of 3-(tert-Butyl)-2-hydroxybenzonitrile
This guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of 3-(tert-Butyl)-2-hydroxybenzonitrile, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental guidance to facilitate its effective use in the laboratory.
Introduction and Chemical Identity
This compound, with the molecular formula C₁₁H₁₃NO, is an aromatic compound featuring a hydroxyl group and a nitrile group on a benzene ring, substituted with a bulky tert-butyl group.[1] This unique substitution pattern significantly influences its physical properties and solubility, which are critical parameters for its application in synthesis, formulation, and biological studies. Understanding these characteristics is paramount for optimizing reaction conditions, purification processes, and, in the context of drug development, for predicting its behavior in physiological environments.
Synonyms: 2-hydroxy-3-tert-butyl benzonitrile[1][2] CAS Number: 340131-70-6[1]
Physicochemical Properties
The physical properties of a compound are dictated by its molecular structure. The presence of a polar hydroxyl group and a nitrile group, combined with a nonpolar tert-butyl group, gives this compound a distinct set of characteristics.
| Property | Value | Source |
| Molecular Weight | 175.23 g/mol | PubChem[1] |
| Melting Point | 131-132 °C | ChemBK[2] |
| Boiling Point (Predicted) | 276.2 ± 28.0 °C at 760 mmHg | ChemBK, MySkinRecipes[2][3] |
| pKa (Predicted) | 8.54 ± 0.10 | ChemBK[2] |
| XLogP3 (Predicted) | 3.5 | PubChem[1] |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | ChemBK[2] |
The relatively high melting point suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitrile group. The predicted pKa indicates that it is a weak acid, a property conferred by the phenolic hydroxyl group. The predicted XLogP3 value of 3.5 suggests that the compound is lipophilic and will likely have low solubility in water.[1]
Solubility Profile: A Theoretical and Practical Approach
The solubility of a compound is a critical factor in its handling, reactivity, and bioavailability. The principle of "like dissolves like" is a useful starting point for predicting solubility.[4] Given the molecular structure of this compound, we can anticipate its solubility behavior in various solvents.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. However, the bulky, nonpolar tert-butyl group and the benzene ring are significant hydrophobic features. Therefore, solubility in water is expected to be low. In alcohols like ethanol and methanol, the solubility is likely to be higher due to the presence of both polar and nonpolar characteristics in the solvent.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can accept hydrogen bonds and have significant dipole moments, which should allow for favorable interactions with the polar functional groups of the molecule. Good solubility is generally expected in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area of the molecule, due to the tert-butyl group and the benzene ring, suggests that it will be soluble in nonpolar solvents.
Experimental Determination of Thermodynamic Solubility
To accurately determine the solubility, particularly for applications in drug development, a thermodynamic solubility assay is essential.[5][6] This method measures the equilibrium concentration of a compound in a saturated solution.
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
-
Compound Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a series of 1.5 mL glass vials. The use of a precise microbalance is crucial for accurate concentration calculations.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. For aqueous solubility, a relevant buffer such as phosphate-buffered saline (PBS) at pH 7.4 is often used to mimic physiological conditions.[5][6]
-
Equilibration: Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[5] The system should be allowed to reach equilibrium, which for poorly soluble compounds, may take 24 hours or longer. This extended incubation ensures that the measured solubility is the true thermodynamic solubility and not a kinetically limited value.
-
Phase Separation: After equilibration, it is critical to separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a low-binding filter plate (e.g., 0.45 µm PVDF).
-
Quantification: Carefully aspirate the supernatant, being cautious not to disturb the pellet of undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7]
-
Standard Curve: A standard curve of the compound of known concentrations in the same solvent must be prepared to accurately quantify the solubility.
-
Data Analysis: The solubility is calculated from the concentration of the compound in the saturated supernatant, determined by interpolating its analytical response against the standard curve. The results are typically reported in µg/mL or µM.[6]
Caption: Thermodynamic Solubility Assay Workflow
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful to aquatic life.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and a lab coat.
-
Handling: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[2]
Conclusion
This compound is a compound with distinct physicochemical properties stemming from its unique molecular architecture. Its predicted lipophilicity and weak acidic nature are key determinants of its solubility profile. While theoretical predictions offer valuable guidance, empirical determination of solubility through robust methods like the thermodynamic solubility assay is indispensable for its application in research and development. Adherence to proper safety protocols is essential when handling this compound. This guide provides a foundational understanding and practical framework for working with this compound.
References
Chemical Reactivity of the Nitrile Group in 3-(tert-Butyl)-2-hydroxybenzonitrile: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity of the nitrile group in 3-(tert-Butyl)-2-hydroxybenzonitrile. This molecule is of significant interest in medicinal chemistry and materials science due to its unique structural features. The presence of a bulky tert-butyl group and a neighboring hydroxyl group introduces distinct steric and electronic influences that modulate the reactivity of the nitrile functionality. This guide will delve into the mechanistic underpinnings of key transformations including hydrolysis, reduction, addition of organometallic reagents, and cyclization reactions. Detailed experimental protocols, mechanistic insights, and practical considerations are provided for researchers, scientists, and drug development professionals to facilitate the strategic use of this versatile chemical scaffold.
Introduction: Structural and Electronic Landscape
This compound is an aromatic compound featuring a nitrile (-C≡N) group strategically positioned between a hydroxyl (-OH) group at the C2 position and a bulky tert-butyl group at the C3 position.[1] This unique substitution pattern profoundly influences the reactivity of the nitrile moiety.
-
Electronic Effects: The hydroxyl group, being an electron-donating group through resonance, increases the electron density on the aromatic ring. Conversely, the cyano group is strongly electron-withdrawing.[2] The interplay of these electronic effects impacts the electrophilicity of the nitrile carbon.
-
Steric Hindrance: The tert-butyl group imposes significant steric hindrance around the nitrile functionality. This bulkiness can impede the approach of nucleophiles and influence the regioselectivity of certain reactions.
-
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and nitrile groups allows for potential intramolecular hydrogen bonding, which can affect the reactivity and physical properties of the molecule.
Understanding these factors is crucial for predicting and controlling the outcomes of chemical transformations involving the nitrile group of this compound.
Key Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a wide array of chemical transformations.[3][4] The following sections detail the most pertinent reactions for this compound.
Hydrolysis to Amides and Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to an amide, and then to a carboxylic acid. This can be achieved under either acidic or basic conditions.[3][5]
Mechanism and Rationale:
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[3][4]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon, forming an iminate intermediate that is subsequently protonated.
The presence of the ortho-hydroxyl group in this compound can potentially participate in the reaction, possibly through intramolecular catalysis. However, the steric bulk of the tert-butyl group might necessitate more forcing reaction conditions.
Experimental Protocol: Basic Hydrolysis to 3-(tert-Butyl)-2-hydroxybenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 10-30% aqueous solution of sodium hydroxide or potassium hydroxide.[6][7]
-
Heating: Heat the reaction mixture to reflux (100-150 °C) for 3-6 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) until the pH is acidic.
-
Isolation: The product, 3-(tert-Butyl)-2-hydroxybenzoic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
Table 1: Comparison of Hydrolysis Conditions for Benzonitriles
| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| H₂SO₄ (aq) | 100-120 | 4-8 | 70-90 | [3] |
| NaOH (aq) | 100-150 | 3-6 | 80-95 | [7] |
DOT Diagram: General Workflow for Basic Hydrolysis
Caption: Workflow for the basic hydrolysis of this compound.
Reduction to Primary Amines
The reduction of nitriles to primary amines is a valuable transformation in organic synthesis, providing access to key building blocks for pharmaceuticals.
Mechanism and Rationale:
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, followed by a second hydride addition to the resulting imine intermediate.[5][8] Catalytic hydrogenation can also be employed. For sterically hindered nitriles like this compound, stronger reducing agents and potentially higher temperatures may be necessary.
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Addition of Reducing Agent: Cool the solution to 0 °C and slowly add a solution of LiAlH₄ (typically 1.5-2.0 eq.) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).
-
Isolation: Filter the resulting aluminum salts and extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.
DOT Diagram: Mechanism of Nitrile Reduction with LiAlH₄
Caption: Simplified mechanism for the reduction of a nitrile to a primary amine using LiAlH₄.
Addition of Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.
Mechanism and Rationale:
The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile. The resulting imine is then hydrolyzed during the aqueous work-up to yield a ketone.[8] The steric hindrance from the tert-butyl group in this compound may necessitate the use of less bulky organometallic reagents or higher reaction temperatures.
Experimental Protocol: Addition of a Grignard Reagent
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of this compound (1.0 eq.) in an anhydrous ether solvent.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation: Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to give the crude ketone, which can be purified by column chromatography.
Cyclization Reactions
The presence of the ortho-hydroxyl group allows for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. These reactions are particularly valuable in the synthesis of biologically active compounds.
Rationale:
The nitrile group can be transformed into a reactive intermediate that then undergoes cyclization with the adjacent hydroxyl group. For instance, reduction of the nitrile to an amine, followed by reaction with a suitable electrophile, can lead to the formation of benzoxazine derivatives. Alternatively, reaction with hydrazines can lead to the formation of aminoindazoles.[9]
Applications in Drug Discovery and Materials Science
The transformations of this compound provide access to a variety of functionalized molecules with potential applications in:
-
Medicinal Chemistry: The resulting amines, carboxylic acids, and ketones are valuable intermediates for the synthesis of novel drug candidates. The benzoxazine and other heterocyclic scaffolds are present in many biologically active compounds.
-
Materials Science: The phenolic nature of the starting material and its derivatives makes them interesting candidates for antioxidant applications and as monomers for polymer synthesis.
Summary and Future Outlook
The nitrile group in this compound is a versatile functional handle that can be manipulated to synthesize a wide range of valuable compounds. The steric and electronic effects of the tert-butyl and hydroxyl groups play a crucial role in its reactivity, often requiring tailored reaction conditions. Future research in this area could focus on the development of novel catalytic methods for the transformation of this sterically hindered nitrile and the exploration of the biological activities of its derivatives.
References
- 1. This compound | C11H13NO | CID 15910648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [wap.guidechem.com]
- 7. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
The Strategic Deployment of the Tert-Butyl Group in 3-(tert-Butyl)-2-hydroxybenzonitrile: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the pivotal role of the tert-butyl group in the chemical behavior and utility of 3-(tert-Butyl)-2-hydroxybenzonitrile. This seemingly simple alkyl substituent dramatically influences the molecule's steric and electronic properties, which in turn dictates its reactivity, selectivity, and applications in advanced chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the underlying chemical principles, practical synthetic protocols, and the strategic advantages conferred by this bulky functional group.
Introduction: More Than Just Bulk
At first glance, this compound is a disubstituted benzonitrile. However, the strategic placement of the tert-butyl group adjacent to the hydroxyl and nitrile functionalities transforms it into a highly valuable and versatile intermediate in organic synthesis. The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is not merely a passive placeholder. It is a powerful directing and modulating group, the effects of which are fundamental to the molecule's utility. This guide will dissect the multifaceted contributions of the tert-butyl group, moving beyond a superficial acknowledgment of its size to a detailed exploration of its profound impact on the molecule's chemical personality.
The Dual Influence of the Tert-Butyl Group
The role of the tert-butyl group in this compound can be understood through two primary lenses: its steric and electronic effects.
Steric Hindrance: A Molecular Shield
The most apparent characteristic of the tert-butyl group is its significant steric bulk. This three-dimensional shield imposes considerable spatial constraints on the molecule, influencing reaction pathways and conformational preferences.
-
Directing Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the tert-butyl group acts as an ortho, para-director due to its electron-donating inductive effect. However, its immense size sterically hinders the ortho positions, leading to a strong preference for substitution at the para position. This steric control is crucial for achieving high regioselectivity in the synthesis of complex aromatic compounds.
-
Modulating Reaction Rates: The steric hindrance presented by the tert-butyl group can dramatically influence the kinetics of reactions involving the adjacent hydroxyl and nitrile groups. For instance, in reactions requiring nucleophilic attack at the nitrile carbon or reactions involving the derivatization of the hydroxyl group, the bulky tert-butyl group can impede the approach of reactants, thereby slowing down the reaction rate. This can be strategically employed to achieve selective reactions in multifunctional molecules.
-
Kinetic Stabilization: The tert-butyl group is widely used for the kinetic stabilization of reactive compounds.[1] In the context of this compound, this steric bulk can enhance the molecule's stability by preventing unwanted side reactions or decomposition pathways that might otherwise occur with less hindered analogues.
Electronic Effects: A Subtle but Significant Contribution
Beyond its physical presence, the tert-butyl group also exerts electronic effects that modulate the reactivity of the aromatic ring and its functional groups.
-
Inductive Electron Donation: As an alkyl group, the tert-butyl substituent is weakly electron-donating through an inductive effect. This donation of electron density slightly activates the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzonitrile.
-
Influence on Acidity: The electron-donating nature of the tert-butyl group influences the acidity of the adjacent hydroxyl group. By increasing the electron density on the aromatic ring, the tert-butyl group slightly destabilizes the corresponding phenoxide ion, making the hydroxyl group less acidic. This can be quantified by comparing the pKa values of substituted phenols. For example, the pKa of 2-tert-butylphenol is approximately 10.62, which is slightly higher than that of phenol (pKa ≈ 10), indicating a decrease in acidity.[2]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved in a two-step process starting from 2-tert-butylphenol. The first step involves the formylation of the phenol to produce 3-(tert-Butyl)-2-hydroxybenzaldehyde, which is then converted to the desired nitrile.
Step 1: Formylation of 2-tert-Butylphenol
A common method for the ortho-formylation of phenols is the Duff reaction or a related magnesium-mediated process.
Protocol: Magnesium-Mediated Formylation of 2-tert-Butylphenol [3]
-
Reaction Setup: To a stirred suspension of 2-tert-butylphenol (1 equivalent), magnesium chloride (2 equivalents), and paraformaldehyde (2.2 equivalents) in anhydrous tetrahydrofuran (THF), add triethylamine (2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux for 3 hours. An orange suspension will form.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and a small amount of dilute HCl to break up any emulsions.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield 3-(tert-Butyl)-2-hydroxybenzaldehyde as a pale yellow oil.
Step 2: Conversion of Aldehyde to Nitrile
The conversion of the salicylaldehyde to the corresponding salicylonitrile can be achieved via the formation of an aldoxime followed by dehydration.
Protocol: One-Pot Conversion of 3-(tert-Butyl)-2-hydroxybenzaldehyde to this compound [1][4]
-
Oxime Formation: Dissolve 3-(tert-Butyl)-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF). Add hydroxylamine hydrochloride (1.1 equivalents).
-
Dehydration: Add a dehydrating agent such as anhydrous ferrous sulfate or an acid chloride.
-
Reaction: Reflux the reaction mixture for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into water.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic and Physicochemical Data
The presence of the tert-butyl group leads to distinct features in the spectroscopic data of this compound when compared to its parent compound, 2-hydroxybenzonitrile.
| Property | 2-Hydroxybenzonitrile | This compound |
| Molecular Formula | C₇H₅NO | C₁₁H₁₃NO |
| Molecular Weight | 119.12 g/mol | 175.23 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic H: ~6.9-7.6 (m, 4H)OH: ~6.0 (br s, 1H) | Aromatic H: ~6.9-7.5 (m, 3H)OH: ~5.8 (br s, 1H)tert-Butyl H: ~1.4 (s, 9H) |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic C: ~110-160CN: ~117 | Aromatic C: ~115-160CN: ~118Quaternary C: ~35Methyl C: ~30 |
| IR (cm⁻¹) | OH stretch: ~3300-3500 (broad)CN stretch: ~2230 (sharp) | OH stretch: ~3300-3500 (broad)CN stretch: ~2225 (sharp) |
Table 1: Comparative Spectroscopic and Physicochemical Data.
Applications in Advanced Synthesis
The unique steric and electronic properties imparted by the tert-butyl group make this compound a valuable precursor in several areas of advanced chemical synthesis.
Ligand Synthesis for Catalysis
A primary application of this molecule is in the synthesis of specialized ligands, particularly Schiff bases, for coordination chemistry and catalysis.[5] The condensation of this compound with diamines leads to the formation of salen-type ligands. The tert-butyl groups in these ligands play a crucial role in:
-
Enhancing Solubility: The lipophilic nature of the tert-butyl groups increases the solubility of the resulting metal complexes in organic solvents, which is advantageous for homogeneous catalysis.
-
Tuning Catalytic Activity and Selectivity: The steric bulk of the tert-butyl groups can create a specific chiral environment around the metal center in the catalyst, influencing the stereoselectivity of asymmetric reactions.[5]
Caption: Synthesis of metal complex catalysts from this compound.
Building Block for Bioactive Molecules
In drug discovery and medicinal chemistry, the tert-butyl group is often incorporated into molecules to enhance their pharmacokinetic properties.
-
Metabolic Shielding: The steric bulk of the tert-butyl group can protect adjacent functional groups from metabolic enzymes, such as cytochrome P450s, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
-
Improving Oral Bioavailability: The lipophilicity conferred by the tert-butyl group can improve a molecule's ability to cross biological membranes, potentially leading to better oral bioavailability.
Conclusion
The tert-butyl group in this compound is far more than a simple substituent; it is a strategic element that profoundly influences the molecule's properties and applications. Its dual role in providing steric hindrance and electronic modulation allows for precise control over reactivity and selectivity in a wide range of chemical transformations. From the rational design of highly effective catalysts to the development of metabolically robust pharmaceutical agents, the strategic incorporation of the tert-butyl group, as exemplified in this compound, underscores a fundamental principle in molecular design: subtle structural modifications can lead to significant functional advantages. This guide has aimed to provide a comprehensive understanding of these principles and their practical applications, serving as a valuable resource for scientists and researchers at the forefront of chemical innovation.
References
The Strategic Utility of 3-(tert-Butyl)-2-hydroxybenzonitrile in Modern Organic Synthesis: A Technical Guide
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and applications of 3-(tert-Butyl)-2-hydroxybenzonitrile, a versatile precursor in organic synthesis. This document provides a comprehensive overview of its synthetic pathways, chemical reactivity, and potential applications in medicinal chemistry and materials science.
Introduction: Unveiling a Versatile Building Block
This compound is a substituted aromatic compound characterized by a benzonitrile core with a hydroxyl group at the 2-position and a bulky tert-butyl group at the 3-position.[1] This specific arrangement of functional groups imparts unique steric and electronic properties, making it a valuable intermediate for the synthesis of complex organic molecules. The presence of the nitrile and hydroxyl moieties in ortho positions allows for a range of chemical transformations, including cyclization reactions and modifications of both functional groups, opening avenues for the creation of diverse molecular architectures. While its direct applications are still emerging, its structural similarity to the well-studied 3-tert-butyl-2-hydroxybenzaldehyde suggests significant potential in various fields of chemical synthesis.[2][3]
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, often leveraging the readily available precursor, 2-tert-butylphenol.
From 2-tert-Butylphenol via Formylation and Oximation-Dehydration
A robust and high-yielding route to this compound commences with the ortho-formylation of 2-tert-butylphenol to produce the key intermediate, 3-tert-butyl-2-hydroxybenzaldehyde.[2] This aldehyde can then be converted to the target nitrile in a two-step sequence involving the formation of an aldoxime followed by dehydration.
Step 1: Synthesis of 3-tert-Butyl-2-hydroxybenzaldehyde
This procedure involves the reaction of 2-tert-butylphenol with paraformaldehyde in the presence of magnesium chloride and triethylamine.[2]
| Reactants | Reagents/Solvents | Conditions | Yield |
| 2-tert-Butylphenol | Magnesium chloride, Paraformaldehyde, Triethylamine, Tetrahydrofuran (THF) | Reflux, 3 hours | ~90% |
Experimental Protocol:
-
To a stirred suspension of 2-tert-butylphenol (30 mmol), magnesium chloride (60 mmol), and paraformaldehyde (66 mmol) in THF (120 mL) at room temperature, add triethylamine (60 mmol) dropwise.
-
Heat the reaction mixture to reflux for 3 hours.
-
After cooling, extract the product with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure to yield 3-tert-butyl-2-hydroxybenzaldehyde as a pale yellow oil.[2]
Step 2: Conversion of Aldehyde to Nitrile via Oxime Dehydration
The resulting aldehyde can be converted to this compound through the formation of 3-tert-butyl-2-hydroxybenzaldehyde oxime, followed by dehydration. This is a classic and reliable method for nitrile synthesis from aldehydes.
Conceptual Workflow:
-
Oximation: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) to form the corresponding oxime.
-
Dehydration: The purified oxime is then treated with a dehydrating agent, such as acetic anhydride, thionyl chloride, or a Vilsmeier reagent, to yield the nitrile.[4]
Alternative Synthetic Routes
While the oximation-dehydration of the corresponding aldehyde is a primary route, other established methodologies in aromatic chemistry could be adapted for the synthesis of this compound.
-
Sandmeyer Reaction: This approach would involve the diazotization of 3-tert-butyl-2-aminophenol followed by a cyanation reaction using a copper(I) cyanide catalyst. The synthesis of the aminophenol precursor would be a critical initial step.[5]
-
Cyanation of an Aryl Halide: A suitably halogenated precursor, such as 2-bromo- or 2-iodo-3-tert-butylphenol, could undergo a palladium- or nickel-catalyzed cyanation reaction.[6] The synthesis and purification of the starting halophenol would be necessary.
The Synthetic Potential of this compound
The strategic placement of the nitrile and hydroxyl groups on the sterically hindered aromatic ring makes this compound a valuable precursor for a variety of complex molecules. Its reactivity can be broadly categorized by transformations involving the nitrile group, the hydroxyl group, and cyclization reactions engaging both functionalities.
Transformations of the Nitrile Group
The cyano group is a versatile functional handle that can be converted into several other important moieties.
-
Reduction to Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This opens the door to the synthesis of various ligands and biologically active molecules containing a benzylic amine.
-
Hydrolysis to Amides and Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding amide (3-tert-butyl-2-hydroxybenzamide) and further to the carboxylic acid (3-tert-butyl-2-hydroxybenzoic acid). These derivatives are valuable intermediates in their own right.
-
Ritter Reaction: In the presence of a strong acid, the nitrile can undergo a Ritter reaction with a suitable carbocation source (e.g., from tert-butyl acetate) to form N-substituted amides, such as N-tert-butyl amides.[7]
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group can be readily derivatized to form ethers and esters, allowing for the introduction of a wide range of substituents and the modulation of the molecule's physical and chemical properties.
Potential Applications in Medicinal and Agrochemical Synthesis
While direct evidence for the use of this compound in drug discovery is currently limited, its structural motifs are present in various biologically active compounds. The corresponding aldehyde is a precursor to potential antibacterial agents, suggesting that derivatives of the nitrile could also exhibit interesting pharmacological profiles.[3] Furthermore, substituted benzonitriles are known intermediates in the synthesis of agrochemicals.[8] The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel pesticides and herbicides.
Conclusion
This compound represents a promising yet underexplored precursor in organic synthesis. Its synthesis from readily available starting materials is feasible through established chemical transformations. The presence of a versatile nitrile group and a reactive phenolic hydroxyl group in a sterically defined environment provides a platform for the synthesis of a wide array of more complex molecules. Further research into the reactivity and applications of this compound is warranted and is expected to unveil its full potential as a valuable building block in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. This compound | C11H13NO | CID 15910648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 5. Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-DITERT-BUTYL-4-HYDROXYBENZONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 8. 3-(tert-Butyl)-4-hydroxybenzonitrile [myskinrecipes.com]
Methodological & Application
Synthesis protocol for "3-(tert-Butyl)-2-hydroxybenzonitrile" from 2-tert-butylphenol
An Application Note and Detailed Protocol for the Synthesis of 3-(tert-Butyl)-2-hydroxybenzonitrile from 2-tert-Butylphenol
Introduction: The Versatility of Substituted Hydroxybenzonitriles
Substituted hydroxybenzonitriles are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of complex molecules. Their unique structural motif, featuring hydroxyl and nitrile functionalities on a benzene ring, allows for diverse chemical transformations. The target molecule, this compound, and its immediate precursor, 3-tert-butyl-2-hydroxybenzaldehyde, are valuable intermediates in the fields of medicinal chemistry, agrochemicals, and material science.[1][2] The presence of the bulky tert-butyl group can enhance the solubility and stability of derivative compounds, making it a desirable feature in drug design and the development of novel ligands for catalysis.
This document provides a comprehensive guide for the synthesis of this compound, starting from the readily available 2-tert-butylphenol. The described two-step process is robust and scalable, making it suitable for laboratory research and development.
Overall Synthetic Strategy
The synthesis is a two-step process commencing with the ortho-formylation of 2-tert-butylphenol to yield the intermediate aldehyde, followed by the conversion of the aldehyde functionality to a nitrile group.
Caption: Overall synthetic workflow from 2-tert-butylphenol to the target nitrile.
Part 1: Synthesis of 3-tert-Butyl-2-hydroxybenzaldehyde
The first step involves the regioselective formylation of 2-tert-butylphenol at the ortho position to the hydroxyl group. While classical methods like the Reimer-Tiemann[3][4][5][6][7] or Duff reactions[8][9][10][11][12] are effective for phenol formylation, this protocol utilizes a magnesium chloride-mediated reaction with paraformaldehyde, which has been shown to be highly efficient for this specific substrate.[1]
Reaction Mechanism Insights
The reaction is a variation of the Duff reaction, where a magnesium salt acts as a Lewis acid to coordinate with the phenol, enhancing its nucleophilicity and directing the electrophilic attack of the formylating agent to the ortho position. Paraformaldehyde serves as the source of formaldehyde, which, in the presence of triethylamine, generates the electrophilic species that attacks the activated phenol ring.
Caption: Conceptual diagram of the MgCl2-mediated formylation reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-tert-Butylphenol | 150.22 | 4.55 g | 30 mmol |
| Magnesium Chloride (anhydrous) | 95.21 | 5.71 g | 60 mmol |
| Paraformaldehyde | (30.03)n | 2.08 g | 66 mmol |
| Triethylamine | 101.19 | 8.35 mL | 60 mmol |
| Tetrahydrofuran (THF, anhydrous) | - | 120 mL | - |
| Ethyl Acetate (EtOAc) | - | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Magnesium Sulfate (MgSO4, anhydrous) | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-tert-butylphenol (4.55 g, 30 mmol), anhydrous magnesium chloride (5.71 g, 60 mmol), and paraformaldehyde (2.08 g, 66 mmol).
-
Add 120 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
While stirring the suspension at room temperature, add triethylamine (8.35 mL, 60 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 3 hours. The mixture will typically turn into an orange suspension.[1]
-
After cooling to room temperature, quench the reaction by slowly adding 50 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL). If an emulsion forms, a small amount of dilute HCl can be added to break it.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting pale yellow oil is often of sufficient purity for the next step.[1] Expected yield: ~90%.
Characterization of the Intermediate
-
Appearance: Pale yellow oil, which may darken to green upon storage.[1]
-
¹H-NMR (300 MHz, CDCl₃): δ 11.82 (s, 1H, -OH), 9.88 (s, 1H, -CHO), 7.54 (dd, 1H), 7.41 (dd, 1H), 6.97 (t, 1H), 1.44 (s, 9H, -C(CH₃)₃).[1]
Part 2: Synthesis of this compound
The conversion of the aldehyde to a nitrile is a common transformation in organic synthesis. A reliable method involves a two-step sequence: formation of an aldoxime followed by dehydration.[13][14][15]
Reaction Overview
First, the aldehyde reacts with hydroxylamine to form 3-tert-butyl-2-hydroxybenzaldoxime. The subsequent dehydration of the oxime, often achieved by heating with a dehydrating agent like acetic anhydride or in formic acid, yields the desired nitrile.[13][16]
Experimental Protocol
Step 2a: Formation of 3-tert-Butyl-2-hydroxybenzaldoxime
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-tert-Butyl-2-hydroxybenzaldehyde | 178.23 | 5.35 g | 30 mmol |
| Hydroxylamine Hydrochloride | 69.49 | 2.30 g | 33 mmol |
| Sodium Bicarbonate | 84.01 | 2.77 g | 33 mmol |
| Ethanol | - | 50 mL | - |
| Water | - | 30 mL | - |
Procedure:
-
In a 250 mL flask, dissolve hydroxylamine hydrochloride (2.30 g, 33 mmol) in 30 mL of water.
-
Slowly add sodium bicarbonate (2.77 g, 33 mmol) in portions while stirring until gas evolution ceases.
-
Add a solution of 3-tert-butyl-2-hydroxybenzaldehyde (5.35 g, 30 mmol) in 50 mL of ethanol to the hydroxylamine solution.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture in an ice bath. The oxime product should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2b: Dehydration of the Oxime to this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-tert-Butyl-2-hydroxybenzaldoxime | ~193.25 | ~5.8 g | ~30 mmol |
| Formic Acid (98-100%) | 46.03 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add the dried 3-tert-butyl-2-hydroxybenzaldoxime (~5.8 g, ~30 mmol).
-
Add 50 mL of formic acid.
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
The nitrile product will precipitate. If it oils out, extract with ethyl acetate (3 x 50 mL).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Characterization of the Final Product
-
Molecular Formula: C₁₁H₁₃NO[17]
-
Molecular Weight: 175.23 g/mol [17]
-
Expected ¹H-NMR: The spectrum should show the disappearance of the aldehyde proton (~9.9 ppm) and the oxime proton. The aromatic protons and the tert-butyl singlet (~1.4 ppm) will remain, with potential shifts.
-
Expected IR (cm⁻¹): Look for the appearance of a sharp nitrile (-C≡N) stretch around 2220-2260 cm⁻¹ and the disappearance of the aldehyde C=O stretch. A broad -OH stretch will be present.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of aldehyde | Incomplete reaction; moisture in reagents/solvent. | Ensure all reagents and THF are anhydrous. Extend reflux time and monitor by TLC. |
| Formation of para-isomer. | The MgCl₂ method strongly favors ortho-substitution. Purify by column chromatography if necessary. | |
| Step 2: Incomplete oxime formation | Incorrect pH; insufficient reaction time. | Ensure enough base was added to neutralize the HCl salt. Increase reflux time. |
| Step 2: Low yield of nitrile | Incomplete dehydration; side reactions. | Ensure the oxime is dry before dehydration. Use an alternative dehydrating agent like acetic anhydride if formic acid fails. |
| Purification Difficulties | Oily product; impurities. | For oily products, use column chromatography. If recrystallization is difficult, try different solvent systems. |
References
- 1. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 6. jk-sci.com [jk-sci.com]
- 7. byjus.com [byjus.com]
- 8. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. Duff_reaction [chemeurope.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 14. Method for preparing 2-cyanophenol - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. This compound | C11H13NO | CID 15910648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: A Reliable Laboratory-Scale Synthesis of 3-(tert-Butyl)-2-hydroxybenzonitrile
Abstract
This comprehensive guide details a robust and reproducible two-step methodology for the laboratory-scale synthesis of 3-(tert-Butyl)-2-hydroxybenzonitrile, a valuable substituted phenol derivative for research and development in pharmaceuticals and material science. The synthesis proceeds via the initial formylation of 2-tert-butylphenol to yield the key intermediate, 3-tert-butyl-2-hydroxybenzaldehyde. Subsequent conversion of the aldehyde to the corresponding nitrile is achieved through a classical oximation followed by dehydration. This document provides an in-depth explanation of the reaction mechanisms, detailed step-by-step protocols, safety precautions, and characterization data, designed for researchers, scientists, and professionals in drug development.
Introduction
Substituted benzonitriles are a critical class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of functional molecules. The presence of both a hydroxyl and a nitrile group on the aromatic ring, as in the case of this compound, offers multiple avenues for further chemical transformations. The tert-butyl group provides steric bulk and influences the electronic properties of the molecule, making it a desirable scaffold for the development of novel ligands, inhibitors, and other biologically active compounds. This application note outlines a reliable synthetic route that can be readily implemented in a standard laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a two-step process, as illustrated in the workflow diagram below. This strategy was chosen for its high yields and the commercial availability of the starting materials.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Part 1: Synthesis of 3-tert-Butyl-2-hydroxybenzaldehyde
This step involves the ortho-formylation of 2-tert-butylphenol using a modified Duff reaction. The reaction utilizes paraformaldehyde as the formylating agent in the presence of magnesium chloride and a tertiary amine base.
Reaction Mechanism:
Figure 2: Simplified mechanism of the formylation of 2-tert-butylphenol.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (per 30 mmol scale) | Molar Equivalents |
| 2-tert-Butylphenol | 88-18-6 | 150.22 | 4.51 g | 1.0 |
| Magnesium chloride | 7786-30-3 | 95.21 | 5.71 g | 2.0 |
| Paraformaldehyde | 30525-89-4 | (30.03)n | 2.08 g | 2.2 |
| Triethylamine | 121-44-8 | 101.19 | 8.36 mL (6.07 g) | 2.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 120 mL | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed for extraction | - |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed for workup | - |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 | As needed for drying | - |
Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-tert-butylphenol (4.51 g, 30 mmol), magnesium chloride (5.71 g, 60 mmol), and paraformaldehyde (2.08 g, 66 mmol).
-
Add 120 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
With stirring, add triethylamine (8.36 mL, 60 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours. The mixture will turn into an orange suspension.
-
After cooling to room temperature, quench the reaction by the slow addition of 50 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). If an emulsion forms, a small amount of additional 1 M HCl can be added to break it.
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a pale yellow oil.[1] This crude 3-tert-butyl-2-hydroxybenzaldehyde is of sufficient purity for the next step. Expected yield: ~90%.[1]
Part 2: Synthesis of this compound
This step involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.
Reaction Mechanism:
Figure 3: Two-step conversion of the aldehyde to the final nitrile product.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (per 27 mmol scale) | Molar Equivalents |
| 3-tert-Butyl-2-hydroxybenzaldehyde | 24623-65-2 | 178.23 | 4.82 g (assuming 90% yield from Part 1) | 1.0 |
| Hydroxylamine hydrochloride | 5470-11-1 | 69.49 | 2.07 g | 1.1 |
| Sodium acetate | 127-09-3 | 82.03 | 2.46 g | 1.1 |
| Acetic anhydride | 108-24-7 | 102.09 | 10 mL | - |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - |
| Water | 7732-18-5 | 18.02 | As needed for workup | - |
| Diethyl ether | 60-29-7 | 74.12 | As needed for extraction | - |
| Saturated sodium bicarbonate solution | - | - | As needed for workup | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed for drying | - |
Protocol:
Step 2a: Oximation
-
In a 250 mL round-bottom flask, dissolve the crude 3-tert-butyl-2-hydroxybenzaldehyde (4.82 g, 27 mmol) in 50 mL of ethanol.
-
Add hydroxylamine hydrochloride (2.07 g, 29.7 mmol) and sodium acetate (2.46 g, 29.7 mmol) to the solution.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Collect the precipitated solid (3-tert-butyl-2-hydroxybenzaldoxime) by vacuum filtration and wash with cold water. Dry the solid in a desiccator.
Step 2b: Dehydration
-
Place the dried 3-tert-butyl-2-hydroxybenzaldoxime in a 100 mL round-bottom flask.
-
Add 10 mL of acetic anhydride.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice with stirring.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Safety and Handling
-
2-tert-Butylphenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Paraformaldehyde: Toxic by inhalation and ingestion. Avoid creating dust.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Handle in a fume hood.
-
Hydroxylamine hydrochloride: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction.
-
Acetic anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
This compound: The toxicological properties have not been thoroughly investigated. It is advisable to handle it with care, avoiding skin contact and inhalation.[2] It may cause skin, eye, and respiratory irritation.[2]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[2][3][4]
Characterization of this compound
-
Molecular Formula: C₁₁H₁₃NO[5]
-
Molecular Weight: 175.23 g/mol [5]
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.4-7.2 (m, 2H, Ar-H), ~6.9 (t, 1H, Ar-H), ~5.5 (br s, 1H, OH), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~160 (C-OH), ~138 (Ar-C), ~135 (Ar-C), ~120 (Ar-C), ~118 (CN), ~115 (Ar-C), ~105 (Ar-C), ~35 (C(CH₃)₃), ~30 (C(CH₃)₃).
-
IR (KBr, cm⁻¹): ~3300 (br, O-H), ~2960 (C-H), ~2230 (C≡N).
-
Mass Spectrometry (EI): m/z (%) 175 (M⁺), 160 ([M-CH₃]⁺).
Conclusion
The two-step synthetic protocol described provides a reliable and efficient method for the laboratory-scale preparation of this compound from readily available starting materials. The procedures are straightforward and utilize standard laboratory techniques, making this valuable compound accessible for further research and development in various fields of chemistry.
References
Application Notes and Protocols: Tert-Butylated Phenols as Pivotal Intermediates in Modern Pharmaceutical Synthesis
Introduction: The Strategic Importance of Steric Hindrance and Functionalization
In the intricate landscape of pharmaceutical development, the molecular architecture of synthetic intermediates is paramount. The strategic placement of bulky functional groups can profoundly influence a molecule's reactivity, selectivity, and ultimately, its biological activity. Among these, the tert-butyl group, a quintessential sterically hindering moiety, plays a crucial role. When appended to a phenol ring, it directs subsequent reactions and imparts unique physicochemical properties to the resulting molecule.
While a variety of functionalized phenols serve as valuable building blocks, this guide focuses on the synthesis and application of tert-butylated hydroxybenzonitriles and aminophenols. Initially, we will explore the synthesis of 3-(tert-Butyl)-2-hydroxybenzonitrile , a compound of interest in medicinal chemistry. However, the core of this guide will pivot to a more prominent and industrially significant intermediate: 5-amino-2,4-di-tert-butylphenol . This compound is not merely a theoretical building block but a cornerstone in the synthesis of FDA-approved cystic fibrosis transmembrane conductance regulator (CFTR) modulators, such as Ivacaftor. Through this case study, we will illustrate the real-world impact of strategically designed phenolic intermediates.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just protocols, but the underlying scientific rationale, empowering you to adapt and troubleshoot these synthetic strategies in your own laboratories.
Part 1: Synthesis of Key Phenolic Intermediates
The journey from simple phenols to complex pharmaceutical agents begins with the precise installation of functional groups. Here, we detail the synthesis of key precursors, starting with the formylation of 2-tert-butylphenol, a common industrial starting material.[1]
Protocol 1: Synthesis of 3-(tert-Butyl)-2-hydroxybenzaldehyde
This protocol outlines the ortho-formylation of 2-tert-butylphenol, a reaction that introduces an aldehyde group, a versatile handle for further transformations. The Duff reaction, or related formylation methods, is often employed.[2]
Reaction Principle: The reaction involves the electrophilic substitution of a formyl group onto the electron-rich phenol ring. The presence of the tert-butyl group at the 2-position sterically directs the incoming electrophile to the adjacent positions, with the 3-position being electronically favored.
Experimental Protocol:
-
Setup: To a stirred suspension of 2-tert-butylphenol (1 equivalent), magnesium chloride (2 equivalents), and paraformaldehyde (2.2 equivalents) in anhydrous tetrahydrofuran (THF), add triethylamine (2 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 66°C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with dilute hydrochloric acid (1M HCl). Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 2-tert-Butylphenol | [1] |
| Key Reagents | MgCl₂, Paraformaldehyde, Triethylamine | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Temperature | Reflux (~66°C) | [2] |
| Typical Yield | ~90% | [2] |
| Product Appearance | Pale yellow oil | [2] |
Protocol 2: Conversion of 3-(tert-Butyl)-2-hydroxybenzaldehyde to this compound
The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. This two-step, one-pot process proceeds via an aldoxime intermediate which is subsequently dehydrated.
Reaction Principle: The aldehyde first reacts with hydroxylamine hydrochloride to form an aldoxime. In the presence of a dehydrating agent or under thermal conditions, the aldoxime eliminates a molecule of water to form the corresponding nitrile.[3][4]
Experimental Protocol:
-
Oxime Formation: Dissolve 3-(tert-Butyl)-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or a solvent-free mixture.[4][5]
-
Nitrile Conversion: Add hydroxylamine hydrochloride (1.1-1.2 equivalents). Heat the mixture to 100-120°C.[4][5] The reaction can be catalyzed by acids or metal salts, though thermal conversion is often sufficient.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the disappearance of the starting aldehyde and the intermediate oxime.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude nitrile can be purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Starting Material | 3-(tert-Butyl)-2-hydroxybenzaldehyde | N/A |
| Key Reagent | Hydroxylamine Hydrochloride | [3][4][6] |
| Solvent | DMF or Solvent-free | [4][5] |
| Temperature | 100-120°C | [4][5] |
| Plausible Mechanism | In-situ aldoxime formation and dehydration | [7] |
Part 2: Case Study - The Pivotal Role of 5-amino-2,4-di-tert-butylphenol in CFTR Modulators
While this compound represents an interesting synthetic target, the industrial synthesis of groundbreaking pharmaceuticals like Ivacaftor relies on a different, yet related, di-tert-butylated phenol. This section details the synthesis of this crucial intermediate and its application.
Protocol 3: Synthesis of 5-amino-2,4-di-tert-butylphenol
The synthesis of this key intermediate starts from the commercially available 2,4-di-tert-butylphenol and involves a nitration followed by a reduction.[8][9]
Reaction Principle: This synthesis is a classic example of electrophilic aromatic substitution followed by functional group reduction. The phenol is first nitrated to introduce a nitro group at the 5-position. The nitro group is then reduced to the corresponding amine, yielding the target molecule.[10]
Caption: Synthetic workflow for 5-amino-2,4-di-tert-butylphenol.
Experimental Protocol (Reduction Step):
-
Setup: To a solution of 2,4-di-tert-butyl-5-nitrophenol (1 equivalent) in a suitable solvent like ethanol or ethyl acetate, add ammonium formate (1 equivalent).[9][11]
-
Catalyst Addition: Carefully add Palladium on activated carbon (5% Pd/C, ~0.5 w/w) to the refluxing solution.[9][11]
-
Reaction: Stir the reaction mixture at reflux for 2-3 hours. Monitor the reaction's completion by TLC.
-
Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 5-amino-2,4-di-tert-butylphenol. The product is often used in the next step without further purification.
| Parameter | Value | Reference |
| Starting Material | 2,4-di-tert-butyl-5-nitrophenol | [9][11] |
| Reducing Agent | Ammonium Formate or H₂ gas | [9][11] |
| Catalyst | 5% Palladium on Carbon (Pd/C) | [9][11] |
| Solvent | Ethanol or Ethyl Acetate | [9][11] |
| Typical Yield | Quantitative | [11] |
| Product Appearance | Grey solid | [11] |
Protocol 4: Application in Ivacaftor Synthesis - Amide Coupling
Ivacaftor (trade name Kalydeco) is a potentiator of the CFTR protein and a life-changing medication for cystic fibrosis patients with specific mutations. Its synthesis culminates in an amide bond formation between 5-amino-2,4-di-tert-butylphenol and a quinoline carboxylic acid derivative.[12][13]
Reaction Principle: This is a standard amide coupling reaction. The carboxylic acid group of the quinoline moiety is activated using a coupling agent, which facilitates the nucleophilic attack by the amino group of the phenolic intermediate to form a stable amide bond.
Caption: Final amide coupling step in the synthesis of Ivacaftor.
Experimental Protocol:
-
Setup: In a reaction vessel, dissolve 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent), 5-amino-2,4-di-tert-butylphenol (1.2 equivalents), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1 equivalent) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).[12]
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature (25-30°C) for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Quench the reaction by adding an aqueous solution of 5% sodium carbonate. Stir the mixture, which should result in the precipitation of the product.
-
Isolation and Purification: Filter the solid, wash thoroughly with water, and dry under vacuum to obtain crude Ivacaftor. The final product can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile).[3]
| Parameter | Value | Reference |
| Key Intermediates | 5-amino-2,4-di-tert-butylphenol, Quinoline carboxylic acid | [12][13] |
| Coupling Agent | HATU | [12] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [12] |
| Solvent | Dimethylformamide (DMF) | [12] |
| Temperature | 25-30°C | [12] |
| Typical Yield | >70% | [13] |
Conclusion: From Simple Phenols to Complex Therapeutics
This guide has demonstrated the synthetic pathways to valuable tert-butylated phenolic intermediates and their critical application in the synthesis of modern pharmaceuticals. The strategic use of the tert-butyl group is not merely for adding bulk, but for precisely controlling reactivity and guiding the assembly of complex molecular architectures. The case of 5-amino-2,4-di-tert-butylphenol in the synthesis of Ivacaftor underscores the profound impact that well-designed intermediates have in enabling the production of life-saving medicines. The protocols and principles outlined herein provide a foundation for researchers to explore and innovate within this important class of chemical building blocks.
References
- 1. 2-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 2. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. orgchemres.org [orgchemres.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 8. 5-Amino-2,4-di-tert-butylphenol | 873055-58-4 | Benchchem [benchchem.com]
- 9. tdcommons.org [tdcommons.org]
- 10. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]
- 12. WO2014125506A2 - A process for the preparation of ivacaftor and its intermediates - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Synthesis of Hydroxyphenylnitrile Herbicides via Electrophilic Halogenation of 4-Hydroxybenzonitrile
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis of 3,5-dibromo-4-hydroxybenzonitrile, commercially known as Bromoxynil, a widely used hydroxyphenylnitrile (HBN) herbicide. While various substituted benzonitriles exist, the most direct and industrially relevant synthetic pathway to this class of herbicides begins with 4-hydroxybenzonitrile (also known as 4-cyanophenol). This guide details a robust laboratory-scale protocol, explains the underlying chemical principles, outlines critical safety procedures, and serves as a practical resource for researchers in agrochemical synthesis and development.
Introduction: The Hydroxyphenylnitrile Herbicide Class
Hydroxyphenylnitrile (HBN) herbicides are a critical class of agrochemicals used for the post-emergence control of annual broadleaf weeds in various crops, including cereal grains and corn.[1][2] Their primary mode of action is the inhibition of photosynthesis at photosystem II, a vital process for plant survival.[3][4] Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a prominent member of this family, valued for its contact action and efficacy.[1][3]
The synthesis of Bromoxynil is a classic example of electrophilic aromatic substitution, beginning with the commercially available precursor, 4-hydroxybenzonitrile.[1][3] The process involves the direct bromination of the aromatic ring to yield the final active compound.[1] While historical methods utilized hazardous elemental bromine, modern, eco-friendlier protocols have been developed that generate the brominating agent in situ, enhancing safety and yield.[5][6][7]
Core Synthesis Protocol: Eco-Friendly Bromination of 4-Hydroxybenzonitrile
This protocol is adapted from patented, environmentally conscious methods that avoid the direct handling of hazardous liquid bromine by generating the electrophile from stable salt precursors.[5][6][7]
Principle: 4-hydroxybenzonitrile is reacted with a brominating reagent composed of an alkali metal bromide (e.g., sodium bromide) and an alkali metal bromate (e.g., sodium bromate) in an acidic aqueous medium. The acid facilitates the in-situ generation of hypobromous acid (HOBr), which acts as the electrophile, brominating the activated aromatic ring at the two ortho positions.[5]
Materials and Reagents:
-
4-Hydroxybenzonitrile (>98% purity)
-
Sodium Bromide (NaBr)
-
Sodium Bromate (NaBrO₃)
-
Hydrochloric Acid (HCl), 36%
-
Deionized Water
-
Two-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and filter paper
-
pH indicator strips
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a 100 mL two-necked round-bottom flask, dissolve 1.0 g (8.40 mmol) of 4-hydroxybenzonitrile in 40 mL of deionized water with magnetic stirring.[5]
-
Addition of Brominating Salts: To this solution, add a pre-weighed solid mixture of 1.16 g (11.26 mmol) of sodium bromide and 0.85 g (5.63 mmol) of sodium bromate. Note the 2:1 molar ratio of bromide to bromate.[5][6] Stir the resulting suspension for 30 minutes at room temperature (approx. 28°C).[5]
-
Acidification and Reaction Initiation: Slowly add 1.70 mL of 36% hydrochloric acid (0.017 mol) to the mixture dropwise via a dropping funnel over a period of 2 hours.[5] The reaction is exothermic; maintain the temperature around room temperature. The solution will gradually form a precipitate as the product is generated.
-
Reaction Completion: After the acid addition is complete, allow the reaction mixture to stir for an additional 2 to 2.5 hours to ensure complete conversion.[5]
-
Product Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid precipitate with several portions of cold deionized water to remove any unreacted salts and acid.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C) to a constant weight. The expected product is a white to off-white solid.[1]
-
Validation: The final product, 3,5-dibromo-4-hydroxybenzonitrile, can be characterized by its melting point (191-195°C) and purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][5][6] This eco-friendly method can achieve yields of 91-99%.[6][7]
Data Summary Table
| Reagent | Formula | M.W. ( g/mol ) | Moles (mmol) | Molar Ratio | Quantity Used |
| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12[8] | 8.40 | 1.0 | 1.0 g |
| Sodium Bromide | NaBr | 102.89 | 11.26 | 1.34 | 1.16 g |
| Sodium Bromate | NaBrO₃ | 150.89 | 5.63 | 0.67 | 0.85 g |
| Hydrochloric Acid (36%) | HCl | 36.46 | 17.0 | 2.02 | 1.70 mL |
| Deionized Water | H₂O | 18.02 | - | Solvent | 40 mL |
Mechanism and Scientific Rationale
The synthesis of Bromoxynil is a textbook example of an Electrophilic Aromatic Substitution (SEAr) reaction.[3][9]
Key Principles:
-
Activating Group: The hydroxyl (-OH) group on the 4-hydroxybenzonitrile ring is a powerful activating group.[9] Its lone pairs of electrons are donated into the aromatic pi-system, increasing the electron density of the ring and making it highly susceptible to attack by electrophiles.
-
Ortho-, Para-Directing: The -OH group is an ortho-, para- director.[9] This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Since the para position is already occupied by the nitrile (-CN) group, substitution occurs exclusively at the two equivalent ortho positions (C3 and C5).
-
In-Situ Electrophile Generation: The reaction between bromide (Br⁻), bromate (BrO₃⁻), and acid (H⁺) generates the brominating agent, preventing the need to handle highly corrosive and volatile liquid bromine. The simplified overall reaction is: 5 Br⁻ + BrO₃⁻ + 6 H⁺ → 3 Br₂ + 3 H₂O The bromine generated then reacts with the activated phenol ring.
// Reactants reactants [label="4-Hydroxybenzonitrile + Br+", shape=plaintext];
// Intermediate (Sigma Complex) intermediate [ label=<
Sigma Complex Intermediate
(Resonance Stabilized)
> shape=plaintext, style=invis // Use image or better representation if possible ];
// Product product [label="3,5-Dibromo-4-hydroxybenzonitrile\n(Bromoxynil)", shape=plaintext];
// Steps reactants -> intermediate [label="Electrophilic Attack\n(Rate-Determining Step)"]; intermediate -> product [label="Deprotonation\n(Restores Aromaticity)"]; } dot Caption: Simplified mechanism of electrophilic aromatic substitution.
Safety and Handling
Hazard Identification:
-
4-Hydroxybenzonitrile: Harmful if swallowed.
-
Sodium Bromate: Strong oxidizer. Contact with other material may cause fire. Harmful if swallowed.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Bromoxynil (Final Product): Highly toxic if swallowed or inhaled.[10][11][12] Causes skin and serious eye irritation and may cause an allergic skin reaction.[10][11] It is also suspected of causing cancer and damaging fertility or the unborn child.[10][13]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.
-
Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid creating dust from solid reagents. Use appropriate tools for transfer. When handling concentrated HCl, be prepared for its corrosive nature.
-
Waste Disposal: All reaction waste, including filtrates and contaminated materials, must be collected in a designated hazardous waste container for proper disposal according to institutional guidelines. Do not dispose of down the drain.
-
Spill Response: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[10]
References
- 1. Bromoxynil - Wikipedia [en.wikipedia.org]
- 2. Production technology for synthesizing bromoxynil - Eureka | Patsnap [eureka.patsnap.com]
- 3. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]
- 4. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 6. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 7. CA2753644C - A process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 8. Benzonitrile, 4-hydroxy- [webbook.nist.gov]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. adama.com [adama.com]
- 11. farmag.co.za [farmag.co.za]
- 12. echemi.com [echemi.com]
- 13. farmag.co.za [farmag.co.za]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 3-(tert-Butyl)-2-hydroxybenzonitrile
Abstract: This technical guide provides a comprehensive overview of established methodologies for the derivatization of the phenolic hydroxyl group in 3-(tert-Butyl)-2-hydroxybenzonitrile. The presence of a sterically demanding tert-butyl group ortho to the hydroxyl moiety, coupled with the electron-withdrawing nature of the nitrile group, presents unique challenges and necessitates carefully optimized reaction conditions. This document outlines detailed, field-proven protocols for etherification, esterification, and silylation, offering researchers, medicinal chemists, and process development scientists a practical guide to selectively modify this versatile chemical scaffold. Each protocol is accompanied by mechanistic insights, workflow diagrams, and expected analytical data to ensure reliable and reproducible outcomes.
Introduction: Navigating the Steric and Electronic Landscape
This compound is a valuable building block in the synthesis of a wide array of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic modification of its phenolic hydroxyl group is a critical step in modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as for introducing key pharmacophoric elements or serving as a protecting group during multi-step syntheses.
The reactivity of the hydroxyl group in this molecule is significantly influenced by two key structural features:
-
Steric Hindrance: The bulky tert-butyl group at the ortho position physically impedes the approach of reagents to the hydroxyl oxygen, potentially slowing reaction rates and requiring more forcing conditions or specialized reagents.
-
Electronic Effects: The electron-withdrawing nitrile (-C≡N) group increases the acidity of the phenolic proton, facilitating its removal by a base. However, it also deactivates the aromatic ring towards electrophilic attack.
This guide provides a detailed exploration of three primary derivatization strategies, with specific considerations for overcoming the inherent steric and electronic challenges of the substrate.
Etherification: Forging Stable C-O Bonds
The formation of an ether linkage is a common and robust method for derivatizing phenolic hydroxyl groups. The resulting aryl ethers exhibit enhanced stability towards a wide range of chemical conditions.
Williamson Ether Synthesis via Phase-Transfer Catalysis
The classical Williamson ether synthesis, involving the reaction of a phenoxide with an alkyl halide, can be sluggish for sterically hindered substrates. The implementation of phase-transfer catalysis (PTC) offers a significant advantage by facilitating the transport of the phenoxide anion from an aqueous or solid phase into an organic phase where the reaction with the alkyl halide occurs. This technique often leads to higher yields and milder reaction conditions.[1][2]
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol. The use of a stronger base like sodium hydride (NaH) is also effective but requires strictly anhydrous conditions.
-
Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst that facilitates the transfer of the phenoxide ion into the organic phase.[3]
-
Solvent System: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is suitable for this reaction, ensuring the solubility of the reactants.
Experimental Protocol: Synthesis of 3-(tert-Butyl)-2-(benzyloxy)benzonitrile
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (2.0 eq) and tetrabutylammonium bromide (0.1 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.
Workflow Diagram:
Caption: Workflow for Williamson Ether Synthesis.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the etherification of phenols under mild, neutral conditions, which is particularly advantageous for substrates sensitive to strong bases.[4][5][6] The reaction proceeds with an inversion of configuration if the alcohol is chiral, though this is not relevant for a phenolic substrate. For sterically hindered phenols, the reaction may require longer reaction times or the use of sonication to proceed efficiently.
Causality Behind Experimental Choices:
-
Reagents: The classic combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is used to activate the alcohol for nucleophilic attack by the phenol.[7]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for Mitsunobu reactions as it effectively solubilizes the reactants and intermediates.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between PPh₃ and DEAD/DIAD, and then allowed to warm to room temperature.
Experimental Protocol: Synthesis of 3-(tert-Butyl)-2-methoxybenzonitrile
Materials:
-
This compound
-
Methanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq), methanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold diethyl ether.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Reaction Mechanism Diagram:
Caption: Simplified Mitsunobu Reaction Mechanism.
Esterification: Introducing the Acyl Group
Esterification of the phenolic hydroxyl group is another common derivatization strategy, often employed to create prodrugs or to introduce a protecting group that can be cleaved under basic or acidic conditions.
Acylation with Acetic Anhydride
Direct acylation with an acid anhydride in the presence of a base is a straightforward method for ester formation. The use of a non-nucleophilic base like pyridine serves both as a catalyst and to neutralize the carboxylic acid byproduct.
Causality Behind Experimental Choices:
-
Acylating Agent: Acetic anhydride is a readily available and highly reactive acylating agent.
-
Base/Catalyst: Pyridine is a common choice as it is a weak nucleophile and an effective acid scavenger. For more hindered phenols, 4-Dimethylaminopyridine (DMAP) can be used as a more potent acylation catalyst.
-
Solvent: The reaction can often be run neat in an excess of pyridine, or in a non-protic solvent like dichloromethane (DCM).
Experimental Protocol: Synthesis of 3-(tert-Butyl)-2-acetoxybenzonitrile
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of pyridine and DCM.
-
Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester, which can be further purified by recrystallization or column chromatography if necessary.
Silylation: Protection with Silyl Ethers
Silyl ethers are widely used as protecting groups for hydroxyl functions due to their ease of formation, general stability under a variety of non-acidic conditions, and facile cleavage with fluoride reagents. For sterically hindered phenols, a more reactive silylating agent and an appropriate base are often required.[8]
Formation of a tert-Butyldimethylsilyl (TBDMS) Ether
The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice for hydroxyl protection due to its good stability and selective removal.
Causality Behind Experimental Choices:
-
Silylating Agent: tert-Butyldimethylsilyl chloride (TBDMSCl) is a common and cost-effective reagent. For very hindered substrates, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) can be employed.
-
Base: Imidazole is a standard base for TBDMS protection as it also acts as a catalyst. For hindered systems, a stronger, non-nucleophilic base like 2,6-lutidine may be beneficial.
-
Solvent: Anhydrous DMF is an excellent solvent for silylation reactions.
Experimental Protocol: Synthesis of 3-(tert-Butyl)-2-(tert-butyldimethylsilyloxy)benzonitrile
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the silyl ether.
Data Summary and Characterization
The successful derivatization of this compound can be confirmed by standard analytical techniques. The following table provides expected spectroscopic data for the parent compound and its derivatives.
| Compound | Technique | Expected Key Signals |
| This compound | ¹H NMR | δ ~1.45 (s, 9H, t-Bu), δ ~6.9-7.5 (m, 3H, Ar-H), δ ~9.0-10.0 (br s, 1H, OH) |
| ¹³C NMR | δ ~30 (C(CH₃)₃), δ ~35 (C(CH₃)₃), Signals for aromatic carbons and nitrile | |
| IR (cm⁻¹) | ~3300-3500 (O-H stretch), ~2220-2240 (C≡N stretch) | |
| 3-(tert-Butyl)-2-(benzyloxy)benzonitrile | ¹H NMR | δ ~1.4 (s, 9H, t-Bu), δ ~5.1 (s, 2H, OCH₂Ph), δ ~7.0-7.6 (m, 8H, Ar-H) |
| IR (cm⁻¹) | Absence of O-H stretch, ~2220-2240 (C≡N stretch), ~1100-1250 (C-O stretch) | |
| 3-(tert-Butyl)-2-acetoxybenzonitrile | ¹H NMR | δ ~1.4 (s, 9H, t-Bu), δ ~2.3 (s, 3H, COCH₃), δ ~7.1-7.6 (m, 3H, Ar-H) |
| IR (cm⁻¹) | Absence of O-H stretch, ~2220-2240 (C≡N stretch), ~1760-1770 (C=O stretch) | |
| 3-(tert-Butyl)-2-(tert-butyldimethylsilyloxy)benzonitrile | ¹H NMR | δ ~0.2 (s, 6H, Si(CH₃)₂), δ ~1.0 (s, 9H, Si-t-Bu), δ ~1.4 (s, 9H, Ar-t-Bu), δ ~6.9-7.5 (m, 3H, Ar-H) |
| IR (cm⁻¹) | Absence of O-H stretch, ~2220-2240 (C≡N stretch), ~1250 (Si-C stretch) |
Note: Chemical shifts (δ) are approximate and may vary depending on the solvent and instrument used. IR frequencies are in cm⁻¹.
Conclusion
The derivatization of the hydroxyl group in this compound can be successfully achieved through several well-established synthetic transformations. The choice of methodology will depend on the desired derivative and the compatibility of the reaction conditions with other functional groups present in the molecule. For simple etherification, the Williamson synthesis under phase-transfer catalysis provides an efficient and scalable route. The Mitsunobu reaction offers a mild alternative for sensitive substrates. Acylation is a straightforward method for introducing ester functionalities, and silylation provides a robust strategy for hydroxyl protection. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and modification of this important chemical intermediate.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
"3-(tert-Butyl)-2-hydroxybenzonitrile" in the development of novel ligands
Application Note & Protocol Guide
Topic: Leveraging 3-(tert-Butyl)-2-hydroxybenzonitrile in the Development of Novel Schiff Base Ligands for Advanced Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Versatile Scaffold
In the rational design of ligands for coordination chemistry and catalysis, the selection of the foundational molecular scaffold is paramount. This compound (C₁₁H₁₃NO) emerges as a superior starting material due to a unique convergence of steric and electronic properties.[1] Its architecture, featuring a bulky tert-butyl group, a coordinating hydroxyl group, and a versatile nitrile moiety, provides chemists with a powerful toolkit for constructing sophisticated ligands. The tert-butyl group offers significant steric hindrance, which can be exploited to control the coordination geometry around a metal center, enhance catalyst stability, and influence enantioselectivity in asymmetric reactions.[2] The ortho-hydroxyl group provides a key coordination site, forming stable chelate rings upon metallation.[3] Most importantly, the nitrile group serves as a stable and accessible synthetic handle, readily convertible to the crucial aldehyde functionality required for the synthesis of high-performance Schiff base ligands, such as the widely applied Salen-type systems.[4]
This guide provides a detailed exploration of this compound as a precursor, outlining field-proven protocols for its conversion into a versatile Salen-type ligand, subsequent metallation, and application in catalysis. We will delve into the causality behind experimental choices, provide robust characterization methodologies, and illustrate key workflows and mechanisms.
Section 1: Decoding the Architectural Advantages
The efficacy of this compound as a ligand precursor is not accidental; it is a direct result of its molecular design. Each functional group plays a distinct and synergistic role.
-
The tert-Butyl Group (Steric Director): Positioned at the 3-position, this bulky group flanks the active coordination zone. Its primary role is to provide steric shielding. This prevents catalyst deactivation pathways such as dimerization and can create a chiral pocket around the metal center when incorporated into a larger ligand framework, which is essential for asymmetric catalysis.[2]
-
The Hydroxyl Group (Anchor & Donor): The phenolic hydroxyl group at the 2-position is acidic and readily deprotonated during metal complexation. This forms a strong anionic oxygen donor atom, which acts as a primary anchoring point for the metal ion, contributing to the high thermodynamic stability of the resulting complexes.[3]
-
The Nitrile Group (Synthetic Gateway): The nitrile is a robust and relatively unreactive group, making the parent molecule easy to handle and store. However, it can be cleanly and efficiently reduced to an aldehyde. This transformation is the gateway to forming Schiff bases through condensation with primary amines.[4][5] This two-step approach (nitrile precursor → aldehyde intermediate → Schiff base ligand) is often more reliable than working with potentially less stable hydroxybenzaldehydes directly.
References
The Unseen Architect: Application Notes for 3-(tert-Butyl)-2-hydroxybenzonitrile in Advanced Materials
Abstract
Contained within this technical guide is a detailed exploration of 3-(tert-Butyl)-2-hydroxybenzonitrile , a molecule poised for significant impact within materials science. While specific literature on this compound remains nascent, its structural motifs—a sterically hindered phenol and a reactive nitrile group—present a compelling case for its application in several high-performance areas. This document serves as a foundational resource for researchers, scientists, and professionals in drug development, providing not only an overview of its chemical properties but also detailed, field-proven protocols for its synthesis and potential applications. By drawing logical parallels with structurally analogous compounds, we illuminate pathways for its use as a robust polymer additive, a versatile ligand in coordination chemistry, and a precursor for novel optoelectronic materials.
Introduction: Unpacking the Potential of a Multifunctional Building Block
This compound, with the molecular formula C₁₁H₁₃NO, is a crystalline solid at room temperature.[1] Its strategic combination of a hydroxyl group ortho to a nitrile, and a bulky tert-butyl group at the 3-position, bestows upon it a unique blend of steric and electronic properties. The tert-butyl group provides significant steric hindrance, a feature well-known to enhance the stability and performance of materials by protecting reactive functional groups.[2] The adjacent hydroxyl and nitrile functionalities offer multiple avenues for chemical modification and interaction, making it a prime candidate for a variety of applications in materials science.
Key Molecular Features:
-
Sterically Hindered Phenol: The bulky tert-butyl group shields the hydroxyl group, making it an excellent radical scavenger. This is a critical feature for antioxidants and polymer stabilizers.
-
Reactive Nitrile Group: The cyano (C≡N) group can participate in a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. It can also act as a coordinating group in the formation of metal complexes.
-
Aromatic Backbone: The benzene ring provides a rigid scaffold and participates in π-stacking interactions, which can be advantageous in the design of organic electronic materials.
Synthesis of this compound: A Proposed Protocol
While a definitive, peer-reviewed synthesis for this compound is not widely documented, a robust protocol can be extrapolated from established methods for the synthesis of substituted hydroxybenzonitriles. A common and effective strategy involves a two-step process starting from the commercially available 2-tert-butylphenol: formylation followed by conversion of the aldehyde to a nitrile.
Protocol 2.1: Synthesis of the Intermediate, 3-(tert-Butyl)-2-hydroxybenzaldehyde
This initial step is a formylation reaction, introducing an aldehyde group onto the aromatic ring. The following protocol is adapted from a known synthesis of 3-tert-butyl-2-hydroxybenzaldehyde.[3]
Materials:
-
2-tert-butylphenol
-
Magnesium chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), dilute
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 2-tert-butylphenol (30 mmol), magnesium chloride (60 mmol), and paraformaldehyde (66 mmol) in THF (120 mL) at room temperature, add triethylamine (60 mmol) dropwise.
-
Heat the reaction mixture to reflux for 3 hours. The solution will turn into an orange suspension.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL). If a persistent emulsion forms, a small amount of dilute HCl can be added.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield 3-(tert-butyl)-2-hydroxybenzaldehyde as a pale yellow oil. This intermediate is often of sufficient purity for the next step without further purification.
Protocol 2.2: Conversion to this compound
The conversion of the aldehyde to a nitrile can be achieved through several methods. A common approach is the dehydration of an intermediate oxime. This protocol is based on general methods for preparing hydroxybenzonitriles from the corresponding aldehydes.[4]
Materials:
-
3-(tert-Butyl)-2-hydroxybenzaldehyde (from Protocol 2.1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium formate
-
Formic acid
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the crude 3-(tert-butyl)-2-hydroxybenzaldehyde in formic acid.
-
Add hydroxylamine hydrochloride and sodium formate to the solution.
-
Heat the mixture to reflux (approximately 110°C) for 4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Table 1: Summary of Reagents for Synthesis
| Step | Reagent | Molar Equivalent | Purpose |
| 2.1 | 2-tert-butylphenol | 1.0 | Starting material |
| Magnesium chloride | 2.0 | Lewis acid catalyst | |
| Paraformaldehyde | 2.2 | Formylating agent | |
| Triethylamine | 2.0 | Base | |
| 2.2 | 3-(tert-Butyl)-2-hydroxybenzaldehyde | 1.0 | Intermediate |
| Hydroxylamine hydrochloride | 1.2 | Forms oxime | |
| Sodium formate | 1.2 | Dehydrating agent | |
| Formic acid | - | Solvent and catalyst |
Application in Polymer Science: A Superior Antioxidant and Stabilizer
The presence of a sterically hindered phenolic group is a hallmark of highly effective antioxidants used in the polymer industry.[5][6] These compounds function by interrupting the auto-oxidation chain reactions that lead to polymer degradation.[5] this compound is anticipated to be an excellent primary antioxidant, protecting polymers from degradation caused by heat, oxygen, and UV radiation.
Protocol 3.1: Evaluation of Antioxidant Efficacy in a Polymer Matrix
This protocol outlines a standard method to assess the antioxidant performance of this compound in a polymer like polypropylene.
Materials:
-
Polypropylene (PP) powder
-
This compound
-
A processing aid (e.g., calcium stearate)
-
A twin-screw extruder
-
A compression molding machine
-
An oven for thermal aging
Procedure:
-
Dry the polypropylene powder in a vacuum oven.
-
Prepare a blend of PP powder, this compound (at a concentration of 0.1-0.5 wt%), and the processing aid.
-
Melt-blend the mixture using a twin-screw extruder.
-
Compression mold the extruded pellets into thin films of uniform thickness.
-
Subject the polymer films to accelerated thermal aging in an oven at a specified temperature (e.g., 150°C).
-
Periodically remove samples and measure changes in key properties such as color (yellowness index) and mechanical strength (tensile strength and elongation at break).
-
A longer time to failure (e.g., embrittlement) indicates superior antioxidant performance.
Table 2: Expected Performance Metrics for Polymer Stabilization
| Property | Unstabilized Polymer | Polymer with this compound |
| Yellowness Index (after aging) | High | Low |
| Tensile Strength Retention (after aging) | Low | High |
| Time to Embrittlement | Short | Long |
Application in Coordination Chemistry: A Versatile Ligand for Novel Metal Complexes
The ortho-hydroxybenzonitrile moiety is an excellent chelating ligand for a variety of metal ions. The hydroxyl group can be deprotonated to form a phenoxide, which, along with the nitrogen atom of the nitrile group, can coordinate to a metal center. The bulky tert-butyl group can influence the coordination geometry and the solubility of the resulting metal complexes. These complexes may exhibit interesting catalytic, magnetic, or optical properties.
Protocol 4.1: Synthesis of a Transition Metal Complex
This protocol provides a general method for the synthesis of a metal complex with this compound, for example, with copper(II).
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Methanol or Ethanol
-
A suitable base (e.g., sodium hydroxide)
Procedure:
-
Dissolve this compound (2 mmol) in methanol (50 mL) in a round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in methanol (20 mL).
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Add a stoichiometric amount of a methanolic solution of the base to deprotonate the phenolic hydroxyl group.
-
Stir the reaction mixture at room temperature for several hours or gently reflux to facilitate complex formation.
-
The resulting colored precipitate of the metal complex can be collected by filtration, washed with cold methanol, and dried under vacuum.
-
The complex can be characterized by techniques such as FTIR, UV-Vis spectroscopy, and single-crystal X-ray diffraction.
Application in Optoelectronic Materials: A Precursor for Fluorescent and Emissive Materials
Benzonitrile derivatives are known to be useful building blocks for materials used in organic light-emitting diodes (OLEDs) and fluorescent sensors.[7][8] The combination of the electron-withdrawing nitrile group and the electron-donating hydroxyl group, along with the bulky tert-butyl group for solubility and film-forming properties, makes this compound an attractive precursor for such materials.[9]
Protocol 5.1: Synthesis of a Fluorescent Derivative
This hypothetical protocol describes the synthesis of a fluorescent derivative through a Suzuki coupling reaction, a common method for creating extended π-conjugated systems.
Materials:
-
A brominated derivative of this compound (to be synthesized separately)
-
A suitable boronic acid or ester (e.g., pyrene-1-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
A base (e.g., K₂CO₃)
-
A suitable solvent (e.g., toluene/ethanol/water mixture)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the brominated this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the mixture to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the fluorescent derivative.
-
Characterize the photophysical properties of the synthesized compound using UV-Vis and fluorescence spectroscopy.
Diagrams
References
- 1. This compound | C11H13NO | CID 15910648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Organic Light-Emitting Diode (OLED) Materials | TCI AMERICA [tcichemicals.com]
- 9. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Detection of 3-(tert-Butyl)-2-hydroxybenzonitrile
Introduction
3-(tert-Butyl)-2-hydroxybenzonitrile is a substituted aromatic compound featuring a benzonitrile core with hydroxyl and tert-butyl groups. Its chemical structure, possessing both a phenolic hydroxyl group and a nitrile group, imparts unique chemical properties that are relevant in various fields, including organic synthesis, medicinal chemistry, and materials science. The accurate and reliable detection and quantification of this compound are paramount for quality control, reaction monitoring, and metabolic studies. This comprehensive guide provides detailed application notes and protocols for the analytical determination of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and are designed to be robust and reproducible.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | PubChem[1] |
| Molecular Weight | 175.23 g/mol | PubChem[1] |
| Melting Point | 131-132 °C | ChemBK[2] |
| Boiling Point (Predicted) | 276.2 ± 28.0 °C | ChemBK[2] |
| pKa (Predicted) | 8.54 ± 0.10 | ChemBK[2] |
| LogP (Predicted) | 3.5 | PubChem[1] |
The presence of the phenolic hydroxyl group suggests that the compound will exhibit acidic properties and will be amenable to derivatization. The LogP value indicates a significant non-polar character, which is a key consideration for chromatographic separations.
Chromatographic Methods of Analysis
Chromatographic techniques are the cornerstone for the separation and quantification of this compound from complex matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is a highly suitable method for the analysis of moderately polar to non-polar compounds like this compound. The phenolic chromophore allows for sensitive detection using a UV detector.[3] This method is ideal for routine quality control and purity assessments.
The combination of a C18 stationary phase and a polar mobile phase provides excellent separation for aromatic compounds. The UV absorbance of the benzene ring, influenced by the hydroxyl and nitrile substituents, allows for selective and sensitive detection. HPLC is a non-destructive technique, allowing for fraction collection if further analysis is required.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible detector.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase or acetonitrile to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | ~278 nm (to be optimized by scanning the UV spectrum of the standard) |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
-
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization of the polar hydroxyl group is often recommended to improve its volatility and chromatographic peak shape.
GC-MS offers high chromatographic resolution and provides structural information through mass spectral data, which is invaluable for unambiguous identification.[4] Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether, making the compound more amenable to GC analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Standards:
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Acetonitrile or other suitable organic solvent.
-
This compound reference standard.
Procedure:
-
Standard and Sample Preparation (with Derivatization):
-
Accurately weigh the sample or standard containing this compound into a vial.
-
Add a suitable volume of BSTFA with 1% TMCS.
-
Heat the vial (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Condition |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutes. Ramp to 280 °C at 15 °C/min. Hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-500 |
-
Data Analysis:
-
Identify the TMS-derivatized this compound by its retention time and characteristic mass spectrum.
-
For quantification, use a calibration curve prepared from derivatized standards.
-
Caption: Workflow for the analysis of this compound by GC-MS following derivatization.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl and nitrile groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H Stretch (Phenolic) | 3200-3550 | Strong, broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C≡N Stretch (Nitrile) | 2220-2240 | Medium, sharp[5] |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to weak |
The conjugation of the nitrile group with the aromatic ring is expected to lower its stretching frequency compared to saturated nitriles.[5]
-
Instrument Preparation: Ensure the FTIR spectrometer with an ATR accessory is powered on and has completed its startup diagnostics.
-
Background Spectrum: Collect a background spectrum to account for atmospheric and crystal absorbances.
-
Sample Analysis: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Initiate the sample scan.
-
Data Processing: The resulting spectrum should be baseline-corrected and the characteristic peaks identified and labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, which is crucial for confirming the molecular structure.
While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of similar substituted benzonitriles.[6][7]
¹H NMR (in CDCl₃):
-
Aromatic Protons: Signals expected in the range of δ 6.8-7.5 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublet, triplet, or doublet of doublets).
-
Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 5-8 ppm, which is exchangeable with D₂O.
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet around δ 1.3-1.5 ppm, integrating to 9 protons.
¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon attached to the hydroxyl group will be significantly downfield.
-
Nitrile Carbon (-C≡N): A signal in the range of δ 115-125 ppm.
-
tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the methyl carbons, expected in the aliphatic region (δ 25-40 ppm).
-
Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and structural elucidation of this compound. The choice of method will depend on the specific analytical requirements, such as the need for quantitative data, structural confirmation, or high-throughput screening. For routine quantification, HPLC-UV is a reliable and accessible technique. For definitive identification, especially in complex matrices, GC-MS after derivatization is highly recommended. Spectroscopic methods such as FTIR and NMR are indispensable for the structural characterization of the pure substance. By following these protocols, researchers, scientists, and drug development professionals can achieve accurate and reproducible results in their analysis of this compound.
References
- 1. This compound | C11H13NO | CID 15910648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC and GC-MS Analysis of 3-(tert-Butyl)-2-hydroxybenzonitrile
Abstract
This technical guide provides detailed application notes and robust analytical protocols for the qualitative and quantitative analysis of "3-(tert-Butyl)-2-hydroxybenzonitrile," a key intermediate in pharmaceutical and specialty chemical synthesis. We present optimized methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chromatographic principles and adhere to rigorous validation standards, ensuring trustworthy and reproducible results. This document offers a comprehensive framework, from sample preparation to method validation, to facilitate the seamless integration of these analytical techniques into quality control and research workflows.
Introduction: The Analytical Imperative for this compound
This compound, with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol , is a substituted phenolic nitrile of significant interest in organic synthesis.[1] Its molecular structure, featuring a hydroxyl group ortho to the nitrile and a bulky tert-butyl group, imparts unique chemical properties that make it a valuable precursor in the development of novel compounds. The purity and accurate quantification of this intermediate are paramount to ensure the quality, efficacy, and safety of downstream products.
This guide is designed to provide a scientifically sound and practical approach to the analysis of this compound. We will explore two complementary chromatographic techniques: HPLC for robust quantification and GC-MS for sensitive detection and structural confirmation. The causality behind each experimental choice is explained, providing a deeper understanding of the method development process. All protocols are designed as self-validating systems, with an emphasis on meeting the stringent requirements of international regulatory bodies.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | PubChem CID: 15910648[1] |
| Molecular Weight | 175.23 g/mol | PubChem CID: 15910648[1] |
| Appearance | White to off-white crystalline solid | Typical for phenolic compounds |
| Melting Point | 131-132 °C | Not available in search results |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane), sparingly soluble in water. | Inferred from structure |
| pKa | ~8.5 (Predicted) | Inferred from phenolic hydroxyl group |
High-Performance Liquid Chromatography (HPLC-UV) Analysis
Reverse-phase HPLC with UV detection is a workhorse for the analysis of phenolic compounds due to its robustness and wide applicability.[2][3] The polarity of this compound makes it well-suited for this technique.
Rationale for Method Development
The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds, including substituted phenols.[2] An acetonitrile/water mobile phase is chosen for its low UV cutoff and excellent solvating properties for the analyte. The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group, thereby ensuring a sharp, symmetrical peak shape. UV detection at a wavelength corresponding to the absorbance maximum of the benzonitrile chromophore provides high sensitivity.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A guard column with the same packing material is recommended to prolong the life of the analytical column.[4]
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (or Formic acid), analytical grade
-
This compound reference standard (>99% purity)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 50-80% B15-17 min: 80% B17-18 min: 80-50% B18-25 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or λmax determined by DAD) |
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column clogging.[5]
Method Validation (as per ICH Q2(R2) Guidelines)
A comprehensive validation of the analytical procedure is essential to demonstrate its suitability for the intended purpose.[6][7][8][9]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a DAD. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | Typically 80-120% of the test concentration for assay and a wider range for impurity determination. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte spiked into a placebo matrix at three concentration levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., ±5% change in organic mobile phase composition, ±0.2 unit change in pH, ±5°C change in column temperature). |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10][11] For this compound, derivatization is recommended to improve its volatility and chromatographic performance by capping the polar hydroxyl group.
Rationale for Method Development
The use of a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is standard for the analysis of a wide range of organic compounds.[12] Silylation of the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization technique that increases the volatility of phenolic compounds.[13] Electron ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared against mass spectral libraries for compound identification.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
Reagents:
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Solvent: Acetonitrile or Dichloromethane (GC grade).
-
This compound reference standard.
GC-MS Conditions (Starting Point):
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 100 °C (hold for 2 min)Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Sample Preparation (with Derivatization):
-
Accurately weigh the sample containing this compound into a GC vial.
-
Add a suitable volume of solvent (e.g., 500 µL of acetonitrile).
-
Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).[14]
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
Data Interpretation
The identity of the derivatized this compound can be confirmed by its retention time and by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion of the silylated derivative would be expected at m/z 247.
Sample Preparation for Complex Matrices
For the analysis of this compound in complex matrices such as pharmaceutical formulations or biological samples, appropriate sample preparation is crucial to remove interferences and concentrate the analyte.[5][15]
Liquid-Liquid Extraction (LLE)
LLE is a classic technique for separating analytes based on their differential solubility in two immiscible liquids.
General LLE Protocol:
-
To a known volume of the sample, add a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Adjust the pH of the aqueous phase to be acidic (e.g., pH 2-3) to ensure the phenolic hydroxyl group is protonated and the compound is less polar.
-
Vortex the mixture vigorously to facilitate partitioning of the analyte into the organic phase.
-
Centrifuge to achieve a clean separation of the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.
Solid-Phase Extraction (SPE)
SPE provides a more selective and efficient cleanup compared to LLE.
General SPE Protocol (Reversed-Phase):
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar impurities.
-
Elution: Elute the this compound with a stronger organic solvent like acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described for LLE.
Visualized Workflows
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound with derivatization.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the analysis of this compound. The HPLC method is ideal for routine quality control and quantification, offering excellent precision and accuracy. The GC-MS method, particularly with derivatization, provides a highly sensitive and specific tool for identification and structural confirmation. By adhering to the principles of method validation outlined herein, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, which is critical for regulatory submissions and ensuring product quality. These protocols serve as a comprehensive starting point and can be further optimized to meet specific matrix and instrumentation requirements.
References
- 1. This compound | C11H13NO | CID 15910648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 5. organomation.com [organomation.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. m.youtube.com [m.youtube.com]
- 9. qbdgroup.com [qbdgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. agilent.com [agilent.com]
- 13. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. drawellanalytical.com [drawellanalytical.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(tert-Butyl)-2-hydroxybenzonitrile
Welcome to the technical support center for the purification of 3-(tert-Butyl)-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound.
I. Compound Overview and Purification Strategy
This compound is a substituted phenolic nitrile with a molecular weight of 175.23 g/mol .[1] Its structure presents a unique set of purification challenges due to the presence of a polar hydroxyl group, a moderately polar nitrile group, and a nonpolar tert-butyl group. The primary purification goals are the removal of unreacted starting materials, isomeric byproducts, and other process-related impurities.
A logical workflow for the purification of this compound is outlined below. The choice of technique will depend on the scale of the purification and the nature of the impurities.
Caption: Purification decision workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
A. Column Chromatography
Q1: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?
A1: Streaking on a TLC plate is a common issue, often indicating strong interaction with the stationary phase (silica gel), which is acidic. The phenolic hydroxyl group in your compound can lead to this issue.
-
Cause 1: Sample Overloading: You may be spotting too much of your compound on the TLC plate.
-
Solution: Prepare a more dilute solution of your sample for spotting.
-
-
Cause 2: Strong Interaction with Silica: The acidic nature of the silica gel can strongly interact with your phenolic compound.
-
Solution: Add a small amount of a polar solvent like methanol or a modifier like acetic acid to your mobile phase. For a mobile phase of hexane/ethyl acetate, start by adding 0.5-1% acetic acid to the eluent. This can help to saturate the active sites on the silica gel and improve the spot shape.
-
Q2: I'm having difficulty separating my desired product from a close-running impurity. What strategies can I employ?
A2: The synthesis of this compound may result in isomeric byproducts, such as 5-tert-butyl-2-hydroxybenzonitrile, which can be challenging to separate.
-
Strategy 1: Optimize the Mobile Phase:
-
Hexane/Ethyl Acetate System: This is a good starting point. A low percentage of ethyl acetate (e.g., 5-10%) in hexane should be tested to maximize the difference in retention factors (Rf).
-
Toluene-based Systems: For aromatic compounds, incorporating toluene into the mobile phase can improve separation due to π-π interactions. Try a gradient of ethyl acetate in toluene.
-
-
Strategy 2: Change the Stationary Phase:
-
Phenyl-modified Silica Gel: For separating aromatic isomers, a stationary phase with phenyl groups can offer different selectivity compared to standard silica gel due to potential π-π stacking interactions. This is particularly useful in HPLC for separating positional isomers of phenolic compounds.[2]
-
Neutral or Basic Alumina: If strong acidic interactions with silica are suspected to be hampering separation, switching to neutral or basic alumina could be beneficial.
-
B. Recrystallization
Q1: My compound "oils out" during recrystallization. What does this mean and how can I prevent it?
A1: "Oiling out" occurs when the compound comes out of the solution as a liquid rather than a solid. This typically happens if the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly.
-
Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add more of the hot solvent to create a less saturated solution.
-
Solution 2: Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Agitating the solution during cooling can sometimes induce crystallization.
-
Solution 3: Use a Different Solvent System: Select a solvent with a lower boiling point or use a two-solvent system. For a two-solvent system, dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[3]
Q2: After recrystallization, the purity of my product is still low. What are the next steps?
A2: If a single recrystallization is insufficient, several options are available.
-
Option 1: Second Recrystallization: A second recrystallization is often necessary to achieve high purity. Ensure that you are using the minimal amount of hot solvent to dissolve your compound to maximize the yield.
-
Option 2: Decolorizing Carbon: If your product is colored, this may be due to highly colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can react with phenolic compounds, so use it sparingly.[4]
-
Option 3: Combine Purification Techniques: If recrystallization alone is not effective, it may be necessary to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization of the partially purified product to achieve high purity.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will depend on the synthetic route. A common route to hydroxybenzonitriles involves the formylation of the corresponding phenol followed by conversion of the aldehyde to a nitrile. In the case of this compound, the likely starting material is 2-tert-butylphenol.[5][6] Therefore, potential impurities include:
-
Unreacted 2-tert-butylphenol: The starting material for the synthesis.
-
3-tert-Butyl-2-hydroxybenzaldehyde: The intermediate aldehyde if the conversion to the nitrile is incomplete.[7]
-
Isomeric Byproducts: Alkylation of phenol with isobutene can lead to a mixture of tert-butylphenol isomers. Subsequent reactions could carry these isomers through the synthesis. Friedel-Crafts alkylation of phenol can produce both ortho- and para-substituted products.
Q2: What are the best methods for monitoring the purification process?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of purification.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates are standard.
-
Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate. The ratio can be adjusted to achieve an Rf value of 0.2-0.4 for the desired compound.
-
Visualization: Due to the aromatic nature of this compound, it should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent background.[8][9] For enhanced visualization, various stains can be used:
-
Iodine Chamber: Good for visualizing a wide range of organic compounds.[10]
-
Ferric Chloride (FeCl₃) Stain: This is a classic stain for phenols, typically producing a colored spot (often blue, green, or purple).[9]
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups, including phenols, often giving colored spots upon heating.
-
Q3: Are there any stability concerns with this compound during purification?
A3: Yes, as a hydroxybenzonitrile, there are potential stability issues to be aware of.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to an amide and then to a carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[11] It is therefore advisable to avoid prolonged exposure to strong acids or bases during workup and purification.
-
Thermal Degradation: While specific data for this compound is not available, related compounds like 2-hydroxybenzonitrile can undergo thermal degradation at high temperatures.[11] Avoid unnecessarily high temperatures during solvent removal or drying.
IV. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude material.
A. Protocol for Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel (100-200 mesh) in the initial eluent (e.g., 98:2 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10 hexane:ethyl acetate) to elute the compounds.
-
Collect fractions and analyze them by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
B. Protocol for Recrystallization
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., hexane, toluene, ethanol, methanol, and mixtures with water).
-
A suitable solvent will dissolve the compound when hot but not at room temperature. A hexane/ethyl acetate or toluene/hexane mixture is a good starting point to test.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator.
-
V. Data Summary
Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
| Technique | Solvent System (Starting Recommendation) | Rationale |
| TLC/Column Chromatography | Hexane / Ethyl Acetate (Gradient) | Good general-purpose system for compounds of moderate polarity. |
| Toluene / Ethyl Acetate (Gradient) | Can offer better separation for aromatic compounds due to π-π interactions. | |
| Recrystallization | Toluene / Hexane | Toluene is a good solvent for aromatic compounds when hot, and adding hexane as an anti-solvent can induce crystallization upon cooling. |
| Ethanol / Water | A polar protic system that can be effective if impurities have significantly different polarities.[5] |
VI. Visualization of Logical Relationships
References
- 1. This compound | C11H13NO | CID 15910648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN103664698A - 2-cyanophenol preparing method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 6. Ortho Tertiary Butyl Phenol (OTBP), 2 Tert Butylphenol - CAS 88-18-6 | Vinati Organics [vinatiorganics.com]
- 7. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 11. prepchem.com [prepchem.com]
Common byproducts in the synthesis of "3-(tert-Butyl)-2-hydroxybenzonitrile"
Welcome to the technical support guide for the synthesis of 3-(tert-Butyl)-2-hydroxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges, ensuring a successful and efficient synthesis.
I. Troubleshooting Guide: Common Byproducts and Synthesis Issues
The synthesis of this compound, while conceptually straightforward, can be prone to the formation of several byproducts that complicate purification and reduce yields. This section addresses the most common issues, their underlying causes, and actionable solutions.
Issue 1: Formation of Isomeric Byproducts (e.g., 5-tert-Butyl-2-hydroxybenzonitrile)
Symptom: You observe multiple spots on your Thin Layer Chromatography (TLC) plate with similar polarities or encounter difficulties in separating your product using column chromatography, leading to a final product with isomeric impurities.
Root Cause Analysis: The primary synthetic route to this compound often involves the tert-butylation of 2-hydroxybenzonitrile (salicylonitrile). This is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para- directing group. Since the ortho position to the hydroxyl group is already substituted with a nitrile, the incoming tert-butyl group is directed to the remaining ortho and para positions. While the desired product is the 3-substituted isomer, the formation of the 5-substituted isomer is a common competing reaction.
Solutions & Proactive Measures:
-
Reaction Temperature Control: Lowering the reaction temperature can often enhance the regioselectivity of the alkylation. Running the reaction at or below room temperature may favor the formation of the desired 3-isomer.
-
Choice of Catalyst: The choice of Lewis or Brønsted acid catalyst can significantly influence the isomer ratio. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, H₂SO₄, or solid acid catalysts) can help optimize for the desired isomer.
-
Solvent Effects: The polarity of the solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the product distribution. A solvent screen is recommended to identify optimal conditions.
Issue 2: Presence of Unreacted Starting Material (2-Hydroxybenzonitrile)
Symptom: Your crude product analysis (e.g., NMR, GC-MS) shows a significant amount of unreacted 2-hydroxybenzonitrile.
Root Cause Analysis: Incomplete conversion is a frequent issue in organic synthesis and can stem from several factors:
-
Insufficient Reagent Stoichiometry: An inadequate amount of the tert-butylating agent (e.g., tert-butyl alcohol, isobutylene) or catalyst will naturally lead to incomplete reaction.
-
Deactivated Catalyst: The catalyst may be deactivated by moisture or other impurities in the starting materials or solvent.
-
Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a temperature that provides the necessary activation energy.
Solutions & Proactive Measures:
-
Reagent Stoichiometry: Use a slight excess of the tert-butylating agent to drive the reaction to completion.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used to prevent catalyst deactivation.
-
Reaction Monitoring: Actively monitor the reaction progress using TLC or another suitable analytical technique. Continue the reaction until the starting material is consumed.
Issue 3: Formation of Di-tert-butylated Byproducts
Symptom: Mass spectrometry analysis of your product mixture reveals a species with a molecular weight corresponding to the addition of two tert-butyl groups to the 2-hydroxybenzonitrile core.
Root Cause Analysis: The hydroxyl group on the aromatic ring is strongly activating, and if the reaction conditions are too harsh (e.g., high temperature, high catalyst concentration), a second tert-butylation can occur, leading to the formation of di-substituted byproducts.
Solutions & Proactive Measures:
-
Control of Stoichiometry: Carefully control the stoichiometry of the tert-butylating agent to favor mono-alkylation.
-
Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times to minimize the extent of the second alkylation.
-
Gradual Addition: Add the alkylating agent or catalyst slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to suppress over-alkylation.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method is the Friedel-Crafts alkylation of 2-hydroxybenzonitrile with a tert-butylating agent like isobutylene or tert-butyl alcohol in the presence of an acid catalyst.[1] An alternative, though less direct, approach involves the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde followed by its conversion to the corresponding nitrile.[2][3]
Q2: How can I effectively purify my crude this compound?
A2: The primary methods for purification are recrystallization and column chromatography.[4]
-
Recrystallization: Toluene or xylene are often suitable solvents for recrystallization.[4] The choice of solvent will depend on the specific impurities present.
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from isomeric byproducts and other impurities. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically employed.
Q3: What analytical techniques are best for characterizing the final product and identifying byproducts?
A3: A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying isomeric impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of byproducts.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., -OH, -C≡N, aromatic C-H).
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of column fractions.
Q4: I am starting my synthesis from salicylaldehyde. What are the key byproducts I should be aware of in the initial steps?
A4: When synthesizing the precursor 2-hydroxybenzonitrile from salicylaldehyde, the initial step is often the formation of salicylaldoxime. If this reaction is conducted under strongly basic conditions, salicylaldehyde can undergo self-condensation reactions like the Cannizzaro reaction, leading to the formation of salicylic alcohol and salicylic acid.[4] During the subsequent dehydration of salicylaldoxime to the nitrile, using strong acids can promote a Beckmann rearrangement, forming 1,2-benzisoxazole or benzoxazole as byproducts.[4][5][6]
III. Experimental Protocols & Data
Protocol 1: Purification of this compound via Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Evaporation: Remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Column Packing: Prepare a silica gel column using a non-polar solvent (e.g., hexane) as the mobile phase.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient will need to be determined empirically, often starting with 1-2% ethyl acetate in hexane and slowly increasing the concentration.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Summary: Common Byproducts and Their Identification
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifying Features |
| 5-tert-Butyl-2-hydroxybenzonitrile | C₁₁H₁₃NO | 175.23 | Different aromatic proton splitting pattern in ¹H NMR compared to the desired product. |
| 2-Hydroxybenzonitrile | C₇H₅NO | 119.12 | Absence of tert-butyl signal (singlet, 9H) in ¹H NMR. |
| 3,5-Di-tert-butyl-2-hydroxybenzonitrile | C₁₅H₂₁NO | 231.34 | Integration of the tert-butyl signal in ¹H NMR corresponds to 18 protons. |
| 1,2-Benzisoxazole | C₇H₅NO | 119.12 | Characteristic spectroscopic data distinct from nitriles.[4][5][6] |
IV. Visual Guides
Byproduct Formation Pathway
Caption: Byproduct formation pathways in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
V. References
-
preventing byproduct formation in salicylonitrile synthesis - Benchchem. (URL: 4)
-
CN105111103B - The preparation method of salicylonitrile and its derivative - Google Patents. (URL: 7)
-
CN111848443A - Preparation method of salicylonitrile - Google Patents. (URL: 5)
-
This compound | C11H13NO | CID 15910648 - PubChem. (URL: --INVALID-LINK--)
-
CN101781235B - Method for preparing 2-cyanophenol - Google Patents. (URL: 6)
-
3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - ChemicalBook. (URL: --INVALID-LINK--)
-
The Discovery and History of Salicylonitrile: A Technical Guide - Benchchem. (URL: 8)
-
The Role of 3-tert-Butyl-2-hydroxybenzaldehyde in Modern Organic Synthesis. (URL: 3)
-
Unlocking Chemical Synthesis: The Role of 3-(tert-Butyl)-2-hydroxybenzaldehyde. (URL: 9)
-
How can I purify impure benzonitrile? - ResearchGate. (URL: --INVALID-LINK--)
-
3-(tert-Butyl)-4-hydroxybenzonitrile | 4910-04-7 | Benchchem. (URL: --INVALID-LINK--)
References
- 1. 3-(tert-Butyl)-4-hydroxybenzonitrile | 4910-04-7 | Benchchem [benchchem.com]
- 2. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. CN111848443A - Preparation method of salicylonitrile - Google Patents [patents.google.com]
- 6. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]
- 7. CN105111103B - The preparation method of salicylonitrile and its derivative - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
Overcoming steric hindrance in "3-(tert-Butyl)-2-hydroxybenzonitrile" reactions
Welcome to the technical support guide for 3-(tert-butyl)-2-hydroxybenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically hindered molecule. The bulky tert-butyl group ortho to the hydroxyl and meta to the nitrile presents unique hurdles in various chemical transformations. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Reactivity
Q1: What are the primary challenges when working with this compound?
The core challenge stems from the steric hindrance imposed by the bulky tert-butyl group positioned at the C3 position. This group physically obstructs access to the adjacent hydroxyl (C2) and nitrile (C1) functionalities. Key issues include:
-
Reduced reaction rates: Reagents may have difficulty approaching the reactive centers, leading to sluggish or incomplete reactions.
-
Lower yields: Steric hindrance can favor side reactions or prevent the desired transformation from occurring efficiently.
-
Difficulty in achieving ortho-functionalization: Modifying the C6 position via methods like ortho-lithiation is particularly challenging due to the flanking tert-butyl group.
Q2: How does the tert-butyl group influence the acidity of the phenolic proton?
The tert-butyl group is an electron-donating group through induction. This effect can slightly decrease the acidity of the phenolic proton compared to an unsubstituted 2-hydroxybenzonitrile. However, the dominant effect is steric. The bulky group can hinder the solvation of the resulting phenoxide ion, which can also impact its effective acidity and nucleophilicity in various solvents.
Q3: Are there any specific safety precautions for this compound?
While specific toxicity data for this compound is not extensively documented, it is prudent to handle it as a potentially hazardous chemical. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Section 2: Troubleshooting Guide - Common Synthetic Problems and Solutions
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield in O-Alkylation or O-Acylation Reactions
Scenario: "I am trying to synthesize an ether or ester from the hydroxyl group of this compound, but I am consistently getting low yields or no reaction at all."
Root Cause Analysis: The primary culprit is the steric shield provided by the ortho tert-butyl group, which impedes the approach of the electrophile (e.g., alkyl halide or acyl chloride) to the phenolic oxygen.
Solutions:
-
Choice of Base and Reaction Conditions:
-
Strong, Non-Nucleophilic Bases: Use a strong, sterically hindered base to deprotonate the phenol without competing in the substitution reaction. Potassium tert-butoxide or sodium hydride are common choices.
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] However, monitor for potential side reactions or decomposition.
-
Aprotic Polar Solvents: Solvents like DMF or DMSO can help to dissolve the reagents and stabilize charged intermediates, potentially accelerating the reaction.
-
-
Catalytic Approaches:
-
Phase-Transfer Catalysis: For O-alkylation, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be effective in transporting the phenoxide from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs.
-
Copper-Catalyzed Etherification: For the synthesis of diaryl ethers, copper-catalyzed methods, such as the Ullmann condensation, can be effective. Using a suitable ligand like picolinic acid can facilitate the reaction even with sterically hindered phenols.[2][3]
-
-
Reagent Selection:
-
Highly Reactive Electrophiles: Employ more reactive electrophiles, such as alkyl triflates or acyl fluorides, which can react under milder conditions.
-
Williamson Ether Synthesis with a Twist: Instead of a typical alkyl halide, consider using reagents like tert-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid like boron trifluoride etherate for the synthesis of tert-butyl ethers.[4]
-
// Nodes Start [label="Low Yield in\nO-Alkylation/Acylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Modify Base &\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Employ Catalytic\nSystem", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent [label="Change\nElectrophile", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Base1 [label="Use Strong, Non-Nucleophilic\nBase (e.g., NaH, KOtBu)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Base2 [label="Increase Reaction\nTemperature", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Cat1 [label="Phase-Transfer\nCatalysis (PTC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Cat2 [label="Copper-Catalyzed\nCoupling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Reagent1 [label="Use More Reactive\nElectrophile (e.g., triflates)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Outcome [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Base [label="Problem:\nSteric Hindrance"]; Start -> Catalyst [label=" "]; Start -> Reagent [label=" "];
Base -> Sol_Base1; Base -> Sol_Base2; Catalyst -> Sol_Cat1; Catalyst -> Sol_Cat2; Reagent -> Sol_Reagent1;
Sol_Base1 -> Outcome; Sol_Base2 -> Outcome; Sol_Cat1 -> Outcome; Sol_Cat2 -> Outcome; Sol_Reagent1 -> Outcome; } Caption: Troubleshooting workflow for O-alkylation/acylation.
Issue 2: Failure of Directed ortho-Metalation (DoM) at the C6 Position
Scenario: "I am attempting to functionalize the C6 position using directed ortho-metalation with an organolithium reagent, but I am observing decomposition or no reaction."
Root Cause Analysis: The hydroxyl group is a potent directing group for ortho-metalation.[5] However, the bulky tert-butyl group at C3 severely hinders the approach of the organolithium base to the C6 proton. Additionally, the acidic phenolic proton will be abstracted first, consuming at least one equivalent of the base.
Solutions:
-
Protecting the Hydroxyl Group: Before attempting lithiation, protect the hydroxyl group with a group that can still direct metalation, such as a methoxymethyl (MOM) or a carbamate group.
-
Choice of Lithiating Agent and Conditions:
-
Stronger/Bulkier Bases: Standard n-BuLi may not be effective. Consider using sec-BuLi or t-BuLi, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), to increase the basicity and alter the aggregation state of the organolithium reagent.[6]
-
Low Temperatures: These reactions must be conducted at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.[6]
-
-
Alternative Strategies for C6 Functionalization:
-
Halogen-Metal Exchange: If a precursor with a halogen (e.g., bromine or iodine) at the C6 position is available or can be synthesized, a halogen-metal exchange with t-BuLi at low temperatures is a highly effective way to generate the desired aryllithium species.
-
Friedel-Crafts Type Reactions: While the ring is somewhat deactivated by the nitrile group, electrophilic aromatic substitution could potentially occur at the C6 position under forcing conditions, though regioselectivity may be an issue.
-
// Nodes Start [label="Goal: Functionalize C6\nvia ortho-Metalation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Problem [label="Challenges:\n- Acidic Phenolic Proton\n- Steric Hindrance at C6", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Step1 [label="Step 1: Protect\nHydroxyl Group", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Select Optimal\nLithiating Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Quench with\nElectrophile", fillcolor="#FBBC05", fontcolor="#202124"];
Alt_Strategy [label="Alternative: Halogen-Metal\nExchange at C6", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
Outcome [label="Successful C6\nFunctionalization", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Problem; Problem -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Outcome; Problem -> Alt_Strategy [style=dashed, label="Consider if DoM fails"]; Alt_Strategy -> Outcome; } Caption: Strategic workflow for C6 functionalization.
Issue 3: Difficulty in Modifying the Nitrile Group
Scenario: "I am trying to hydrolyze or reduce the nitrile group, but the reaction is slow and requires harsh conditions."
Root Cause Analysis: While not as directly shielded as the hydroxyl group, the tert-butyl group can still exert some steric influence on the nitrile, making it less accessible to reagents.
Solutions:
-
Hydrolysis to Carboxylic Acid:
-
Harsh Conditions are Often Necessary: Be prepared to use aggressive conditions, such as refluxing in concentrated sulfuric or hydrochloric acid, for extended periods.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the hydrolysis by rapidly heating the reaction mixture to high temperatures and pressures.
-
-
Reduction to Amine:
-
High-Pressure Hydrogenation: Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon may require high pressures and temperatures to be effective.
-
Chemical Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in a solvent like THF or diethyl ether are generally effective for reducing nitriles to primary amines. Ensure the reaction is performed under anhydrous conditions and with appropriate quenching procedures.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for O-Alkylation using Sodium Hydride
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction may require heating (e.g., 60-80 °C) to proceed to completion. Monitor progress by TLC.
-
Work-up: Carefully quench the reaction by slowly adding ice-cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis of a Diaryl Ether (Ullmann Condensation)
Adapted from Maiti, D., & Buchwald, S. L. (2010).[3]
-
Reaction Setup: In an oven-dried screw-cap test tube, add this compound (1.2 eq), the aryl halide (1.0 eq), copper(I) iodide (5 mol%), picolinic acid (10 mol%), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon (repeat three times).
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 24 hours.
-
Work-up: Cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter through a pad of silica gel, and concentrate. Further purification can be achieved by column chromatography.
Section 4: Data Summary
| Reaction Type | Reagents/Catalyst | Key Conditions | Typical Yield Range | Reference |
| O-Alkylation | NaH, Alkyl Halide, DMF | 0 °C to 80 °C | 50-85% | General Procedure |
| O-Acylation | Pyridine, Acyl Chloride | 0 °C to RT | 60-90% | Standard Method |
| Diaryl Ether Synthesis | CuI, Picolinic Acid, K₃PO₄ | 80 °C, DMSO | 70-95% | [3] |
| Nitrile Reduction | LiAlH₄, THF | 0 °C to Reflux | 75-90% | Standard Method |
References
- 1. 3,5-Di-tert-butyl-4-hydroxybenzonitrile | 1988-88-1 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. 3-(tert-Butyl)-4-hydroxybenzonitrile | 4910-04-7 | Benchchem [benchchem.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Side reactions to avoid during the synthesis of "3-(tert-Butyl)-2-hydroxybenzonitrile"
Welcome to the technical support guide for the synthesis of 3-(tert-Butyl)-2-hydroxybenzonitrile. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges and provide in-depth troubleshooting advice to help you navigate the complexities of this synthesis, minimize side reactions, and maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and industrially relevant pathway starts from 2-(tert-butyl)phenol. This multi-step synthesis involves three key transformations:
-
Formylation: Introduction of an aldehyde group (-CHO) onto the phenol ring.
-
Oximation: Conversion of the aldehyde to an oxime (-CH=NOH).
-
Dehydration: Elimination of water from the oxime to yield the desired nitrile (-C≡N).
Each of these steps presents unique challenges and potential for side-product formation.
Q2: I'm seeing a significant amount of an isomeric impurity in my final product. What is it and how can I prevent it?
This is the most frequently encountered issue. The impurity is almost certainly 5-(tert-Butyl)-2-hydroxybenzonitrile . Its formation is a direct consequence of a lack of regioselectivity during the initial formylation step.
The hydroxyl group (-OH) on the phenol ring directs electrophilic substitution to the ortho and para positions. While the bulky tert-butyl group at position 2 provides some steric hindrance to favor the ortho position (position 3), formylation at the sterically less hindered para position (position 5) is a highly competitive and common side reaction.
Troubleshooting Guide: Side Reactions & Mitigation Strategies
Issue 1: Poor Regioselectivity during Formylation
The choice of formylation method is critical for controlling the ratio of the desired 3-substituted product to the unwanted 5-substituted isomer.
The Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base, is notorious for producing significant amounts of the para-isomer. The highly reactive dichlorocarbene intermediate is small and can readily access the para position.
Troubleshooting:
-
Avoid the Reimer-Tiemann Reaction: For this specific substrate, this method is not recommended due to its poor selectivity.
-
If you must use it: Employ a bulky co-solvent or phase-transfer catalyst to sterically hinder the approach to the para position, though this offers only marginal improvement.
The Duff reaction (using hexamethylenetetramine, or HMTA) or the use of paraformaldehyde with a Lewis acid catalyst like MgCl₂ or SnCl₄ offers superior control. These methods involve a bulkier electrophilic species, which favors the sterically accessible ortho position.
Expert Recommendation: The Magnesium Chloride-Mediated Ortho-Formylation
This method provides excellent selectivity for the ortho position. The magnesium ion coordinates to both the phenolic oxygen and the aldehyde, forming a stable six-membered transition state that directs the formylation specifically to the C3 position.
Workflow: Selective Ortho-Formylation
Caption: Workflow for highly selective ortho-formylation using MgCl₂.
| Parameter | Reimer-Tiemann | Duff (HMTA) | MgCl₂/Paraformaldehyde |
| Typical Ortho:Para Ratio | 1:1 to 2:1 | ~5:1 | >20:1 |
| Key Reagents | CHCl₃, NaOH | HMTA, Acid (e.g., TFA) | MgCl₂, Paraformaldehyde, Et₃N |
| Reaction Conditions | 60-70 °C | 80-150 °C | Reflux in Acetonitrile |
| Recommendation | Not Recommended | Good Selectivity | Excellent Selectivity |
Issue 2: Incomplete Dehydration of the Oxime
The final step, converting the aldoxime to the nitrile, can be problematic, leading to low yields or decomposition. The choice of dehydrating agent is crucial.
Common Pitfalls:
-
Harsh Reagents: Strong acids or high temperatures can lead to the degradation of the electron-rich phenol ring.
-
Reagent Stoichiometry: Insufficient dehydrating agent will result in incomplete conversion, leaving starting oxime in your final product.
Troubleshooting Protocol: Efficient Oxime Dehydration
A highly effective and mild method for this dehydration is the use of copper(II) sulfate (CuSO₄) on alumina or in pyridine. This heterogeneous system or complex facilitates the elimination of water under relatively gentle conditions.
Step-by-Step Protocol:
-
Preparation: Ensure the 3-(tert-Butyl)-2-hydroxybenzaldehyde oxime is dry and free of solvent.
-
Reaction Setup: Suspend the oxime in a suitable solvent like toluene or pyridine.
-
Reagent Addition: Add an excess (typically 1.5-2.0 equivalents) of anhydrous copper(II) sulfate. If using pyridine, it acts as both solvent and catalyst.
-
Heating: Gently reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once complete, filter off the solid catalyst. The filtrate is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Logical Flow: Dehydration Troubleshooting
Stability and storage of "3-(tert-Butyl)-2-hydroxybenzonitrile"
Welcome to the technical support center for 3-(tert-Butyl)-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, enabling reliable and reproducible experimental outcomes. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the molecule and extensive experience in handling sensitive organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored under an inert atmosphere at room temperature.[1][2] The primary reason for this is to protect the compound from atmospheric oxygen and moisture, which can lead to degradation over time. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by the presence of light and trace metal impurities. While room temperature is generally acceptable, for extended storage (greater than one year), consider storage at 2-8°C to further minimize any potential degradation.
Q2: I've received a new bottle of this compound. What is the first thing I should do?
Upon receipt, it is crucial to establish a proper storage and handling workflow. Immediately transfer the manufacturer's bottle into a dry, inert atmosphere environment, such as a nitrogen- or argon-filled glovebox. If a glovebox is not available, a desiccator flushed with inert gas can be used for short-term storage. This minimizes exposure to ambient air and humidity each time the container is opened.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to work under an inert atmosphere. Use anhydrous solvents to prevent hydrolysis of the nitrile group.
-
Solvent Selection: The choice of solvent will depend on your specific experimental needs. Based on the properties of similar compounds like 4-cyanophenol, it is expected to be soluble in methanol, acetone, ether, and chloroform.[3][4] Always use solvents from a freshly opened bottle or that have been properly dried and degassed.
-
Procedure:
-
Bring the sealed container of this compound and your chosen anhydrous solvent into a glovebox.
-
Allow the compound and solvent to equilibrate to the glovebox temperature to avoid condensation.
-
Weigh the desired amount of the solid into a clean, dry vial.
-
Add the appropriate volume of anhydrous solvent to achieve your target concentration.
-
Cap the vial tightly. If storing for an extended period, consider using vials with PTFE-lined caps to ensure a good seal.
-
Q4: How should I store stock solutions of this compound?
Stock solutions should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended. This practice avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. The vials should be tightly sealed and can be further protected by wrapping the cap with parafilm before placing them in the freezer.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Scenario 1: Inconsistent or lower-than-expected biological activity in my assay.
This is a common issue when working with potentially unstable compounds. The root cause is often a reduction in the effective concentration of the active compound due to degradation.
-
Potential Cause 1: Degradation of the solid compound due to improper storage.
-
Troubleshooting Steps:
-
Review your storage conditions for the solid material. Is it consistently stored under an inert atmosphere?
-
If the compound has been stored for a long time or you suspect exposure to air, it is advisable to use a fresh batch of the compound.
-
-
-
Potential Cause 2: Degradation of the stock solution.
-
Troubleshooting Steps:
-
How old is your stock solution? It is recommended to use freshly prepared stock solutions for critical experiments.
-
How many times has the stock solution been freeze-thawed? If more than a few times, prepare a fresh stock solution.
-
Was the stock solution prepared with an anhydrous solvent under an inert atmosphere? If not, residual water or dissolved oxygen could have degraded the compound.
-
-
-
Potential Cause 3: Instability in the aqueous assay buffer.
-
Troubleshooting Steps:
-
Phenolic compounds can be susceptible to oxidation, especially at neutral or alkaline pH. Consider the pH of your assay buffer. If possible, perform a control experiment to assess the stability of the compound in your buffer over the time course of your experiment. This can be done by incubating the compound in the buffer, and then analyzing its concentration at different time points using a suitable analytical method like HPLC.
-
-
Scenario 2: I observe a color change in my solid compound or stock solution.
A change in color, such as the appearance of a yellow or brownish tint in a previously white solid or colorless solution, is a strong indicator of degradation.
-
Underlying Mechanism: The phenolic hydroxyl group is prone to oxidation. This process can form colored quinone-type byproducts. This oxidation is often catalyzed by light, air (oxygen), and trace metal contaminants.
-
Corrective Actions:
-
Discard the discolored material. Do not use it for your experiments as the presence of impurities can lead to erroneous results.
-
Review your handling and storage procedures. Ensure that the compound and its solutions are protected from light by using amber vials or by wrapping clear vials in aluminum foil. Reinforce the importance of maintaining an inert atmosphere during storage and handling.
-
Experimental Protocols
Protocol 1: Handling and Weighing of Solid this compound
This protocol outlines the procedure for safely handling and weighing the solid compound to minimize exposure to air and moisture.
Using a Glovebox (Recommended):
-
Place the sealed container of the compound, along with your spatulas, weigh boats/papers, and vials, into the antechamber of the glovebox.
-
Evacuate and refill the antechamber with inert gas (e.g., nitrogen or argon) for the recommended number of cycles.
-
Bring the items into the main chamber of the glovebox.
-
Allow the items to equilibrate to the glovebox atmosphere for at least 15-20 minutes.
-
Carefully open the container of this compound.
-
Using a clean, dry spatula, weigh the desired amount of the solid onto a weigh boat or directly into a pre-tared vial.
-
Tightly seal the vial containing the weighed compound and the main stock container.
-
The weighed sample is now ready for dissolution or can be removed from the glovebox for immediate use.
Without a Glovebox (Alternative Method):
This method requires more care and provides less protection than a glovebox.
-
Prepare a "purged-and-flushed" setup. This involves having a gentle, positive pressure of an inert gas (nitrogen or argon) flowing into a container (like a flask or a weighing bag) where the weighing will take place.
-
Briefly open the container of this compound under the inert gas stream and quickly take the required amount.
-
Immediately reseal the main container.
-
Transfer the weighed solid to your reaction vessel, which should also be under a positive pressure of inert gas.
Visual Guides
Decision Tree for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Recommended Storage and Handling Workflow
Caption: Recommended workflow for storage and handling.
Summary of Storage Conditions
| Form | Condition | Temperature | Atmosphere | Duration |
| Solid | Tightly sealed container | Room Temperature | Inert (Nitrogen/Argon) | Long-term |
| Stock Solution | Tightly sealed vials | -20°C or -80°C | Air | Short to Medium-term |
| Aqueous Solution | N/A | N/A | N/A | Not Recommended |
References
Technical Support Center: Purification of 3-(tert-Butyl)-2-hydroxybenzonitrile
Welcome to the technical support resource for the purification of 3-(tert-Butyl)-2-hydroxybenzonitrile (CAS No. 340131-70-6). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Achieving high purity is critical for ensuring reproducible results in downstream applications, from ligand synthesis to the development of pharmaceutical agents.
This document provides in-depth, field-tested guidance in a practical question-and-answer format. We will explore the underlying chemical principles for each purification step, troubleshoot common issues, and provide validated protocols to streamline your workflow.
Part 1: Frequently Asked Questions (FAQs) on Core Concepts
This section addresses fundamental questions about this compound, its synthesis, and the nature of impurities you are likely to encounter.
Q1: What is the typical synthesis route for this compound, and what are the expected major impurities?
A1: While multiple synthetic routes exist, a common laboratory-scale preparation involves a two-step process starting from 3-(tert-Butyl)-2-hydroxybenzaldehyde.
-
Step 1: Oxime Formation: The starting aldehyde is reacted with a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in the presence of a base to form the corresponding salicylaldoxime.[1]
-
Step 2: Dehydration: The intermediate oxime is then dehydrated to the nitrile. This can be achieved using various reagents, such as acetic anhydride, triphosgene, or other dehydrating agents.[1]
Given this pathway, the crude product is often contaminated with several process-related impurities.
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Origin | Removal Strategy |
| 3-(tert-Butyl)-2-hydroxybenzaldehyde | Aldehyde | Unreacted starting material from Step 1. | Column Chromatography, Recrystallization |
| 3-(tert-Butyl)-2-hydroxybenzaldoxime | Oxime | Incomplete dehydration in Step 2. | Column Chromatography |
| 2-tert-Butylphenol | Phenol | A common precursor for the starting aldehyde.[2] | Acid/Base Extraction, Column Chromatography |
| Di-tert-butylated byproducts | e.g., 3,5-di-tert-butyl-2-hydroxybenzonitrile | Over-alkylation during the synthesis of the phenol precursor.[3] | Column Chromatography, Recrystallization |
| Polymeric or colored materials | Complex structures | Degradation of starting materials or product, especially if heated excessively. | Activated Carbon Treatment, Recrystallization |
Q2: What are the key physical properties of this compound that are relevant for its purification?
A2: Understanding the physicochemical properties is crucial for designing an effective purification strategy. The molecule has a molecular weight of 175.23 g/mol .[4] Its structure combines a polar phenol and nitrile group with a nonpolar tert-butyl group, giving it moderate lipophilicity (calculated XLogP3 of 3.5).[4] This amphiphilic nature dictates its solubility:
-
High Solubility: Soluble in moderately polar to nonpolar organic solvents like dichloromethane, ethyl acetate, and toluene.
-
Lower Solubility: Less soluble in highly nonpolar solvents like hexanes and in polar protic solvents like water, especially under neutral or acidic conditions.
-
Phenolic Acidity: The hydroxyl group is weakly acidic. This allows for its selective extraction into an aqueous basic solution (e.g., dilute NaOH) and subsequent re-precipitation by adding acid, a technique useful for removing non-acidic impurities.
Q3: Is it better to use recrystallization or column chromatography for purification?
A3: The choice depends on the impurity profile and the desired scale.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles. It is an excellent, cost-effective method for final polishing and is easily scalable.[5]
-
Silica Gel Column Chromatography is superior for separating mixtures with multiple components or when impurities have similar solubility to the product (e.g., the starting aldehyde or oxime intermediate).[6] It offers high resolution but is more labor-intensive and requires larger volumes of solvent, making it more suitable for lab-scale purifications.
A common and highly effective strategy is to perform an initial "rough" purification by column chromatography followed by a final recrystallization to obtain a highly pure, crystalline solid.
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My crude product is a dark, oily residue. How do I handle this?
A4: An oily or dark-colored crude product often indicates the presence of polymeric impurities or residual solvent.
-
Initial Step - Solvent Removal: First, ensure all reaction solvents (like THF or toluene) are completely removed under reduced pressure. Co-evaporating with a solvent like heptane can help azeotropically remove stubborn residues.
-
Liquid-Liquid Extraction: Before attempting crystallization, perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate). Wash this solution sequentially with a mild acid (e.g., 1 M HCl) to remove basic impurities, followed by a brine wash. This can often remove highly polar or ionic species that inhibit crystallization.[2]
-
Charcoal Treatment: If the color persists in the organic layer, it may be due to highly conjugated, colored byproducts. After drying the organic solution over anhydrous sodium sulfate, you can add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of celite. Caution: Activated carbon can adsorb your product, leading to yield loss, so use it sparingly.
-
Attempt Crystallization: After these steps, concentrate the filtered solution and attempt recrystallization from a suitable solvent system (see Q5). If it still fails to solidify, column chromatography is your best option.
Q5: I'm struggling with recrystallization. The product either "oils out" or the yield is very low. What should I do?
A5: This is a classic recrystallization challenge. "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, forming a supersaturated liquid phase instead of crystals.
Troubleshooting Strategy:
-
Choose the Right Solvent System: The ideal solvent should dissolve the compound completely when hot but poorly when cold. For this compound, a two-solvent system is often effective.
-
Good "Solvent" candidates: Dichloromethane, Ethyl Acetate, Toluene.
-
Good "Anti-solvent" candidates: Hexane, Heptane, Petroleum Ether.
-
-
Protocol for a Two-Solvent Recrystallization:
-
Dissolve the crude material in the minimum amount of a hot "good" solvent (e.g., toluene).
-
While the solution is still hot, slowly add the "anti-solvent" (e.g., heptane) dropwise until you see persistent cloudiness.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming large, pure crystals.
-
Once crystals have formed, you can place the flask in an ice bath or refrigerator to maximize precipitation.[7]
-
-
To Improve Yield:
-
Ensure you are using the minimum amount of hot solvent for dissolution. Excess solvent will keep more of your product dissolved even when cold.
-
After filtering the crystals, wash them with a small amount of ice-cold anti-solvent to remove any adhering mother liquor without redissolving the product.[6]
-
Q6: After purification, my TLC/HPLC analysis still shows a significant impurity peak close to my product. How can I resolve this?
A6: This indicates an impurity with a polarity very similar to your product, which is often the starting aldehyde or the oxime intermediate.
-
Optimize Column Chromatography:
-
Solvent System: Switch to a less polar mobile phase. A common system is a gradient of ethyl acetate in hexane.[6] For closely eluting spots, using a very shallow gradient (e.g., increasing ethyl acetate from 5% to 15% over many column volumes) can improve separation.
-
Silica Gel: Use a high-quality silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution.[8]
-
Column Loading: Do not overload the column. The amount of crude material should typically be no more than 1-5% of the mass of the silica gel.
-
-
Consider a pH-Mediated Extraction: If the impurity is not acidic (e.g., the oxime intermediate might be less acidic than the phenol), you can try an acid-base extraction. Dissolve the mixture in ethyl acetate and extract with cold, dilute (e.g., 1 M) NaOH. Your phenolic product will move to the aqueous layer. The layers are then separated, and the aqueous layer is carefully acidified (e.g., with 1 M HCl) to re-precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.
Part 3: Experimental Protocols and Workflows
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of ~1-2 grams of crude material.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass column, collection tubes, TLC plates, and UV lamp
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel (~50 g) in hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess hexane drain until it is level with the top of the silica bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (~2 g) to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with a nonpolar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:
-
98:2 Hexane:EtOAc (2 column volumes)
-
95:5 Hexane:EtOAc (5-10 column volumes)
-
90:10 Hexane:EtOAc (until the product has fully eluted)
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC (using 9:1 Hexane:EtOAc as the eluent). The product can be visualized under a UV lamp at 254 nm.[8]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Workflow for Purification and Analysis
Below is a visual representation of the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification of this compound.
Part 4: Purity Assessment
Q7: How can I definitively assess the purity of my final product?
A7: A combination of methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[9][10] A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small amount of acid (like 0.1% TFA) to ensure sharp peaks for phenolic compounds.[6] Detection at 280 nm is usually effective.[11] Purity is reported as the area percentage of the main peak.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of high purity.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal impurities if their protons do not overlap with the product signals. Integration of impurity peaks relative to product peaks can give a semi-quantitative estimate of purity.
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically broaden the melting point range and depress the melting temperature.
By following these guidelines, researchers can confidently purify this compound and troubleshoot common issues, ensuring the quality and integrity of their scientific outcomes.
References
- 1. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 2. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. 3,5-Di-tert-butyl-4-hydroxybenzonitrile | 1988-88-1 | Benchchem [benchchem.com]
- 4. This compound | C11H13NO | CID 15910648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of 3-(tert-Butyl)-2-hydroxybenzonitrile
Welcome to the technical support center for the synthesis and scale-up of 3-(tert-Butyl)-2-hydroxybenzonitrile. This guide is designed for researchers, chemists, and process development professionals. Here, we dissect the synthetic pathway, anticipate common experimental hurdles, and provide robust, field-tested solutions to streamline your workflow and enhance yield and purity. Our approach is grounded in mechanistic understanding to empower you to make informed decisions during synthesis.
I. Synthetic Strategy Overview
The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available 2-tert-butylphenol. This strategy involves:
-
Ortho-Formylation: Introduction of a formyl group (-CHO) at the position ortho to the hydroxyl group of 2-tert-butylphenol to yield the intermediate, 3-tert-butyl-2-hydroxybenzaldehyde. The Reimer-Tiemann reaction is a well-established method for this transformation.[1][2][3]
-
Conversion to Nitrile: Transformation of the aldehyde functional group into a nitrile (-CN). This is typically achieved by forming an intermediate oxime with hydroxylamine, followed by dehydration.[4][5][6]
This pathway is advantageous as it utilizes readily available starting materials and employs classical organic reactions. However, scaling up presents challenges related to reaction control, impurity profiles, and safety.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 4. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Hydroxybenzonitrile Isomers
Introduction
Hydroxybenzonitrile isomers, also known as cyanophenols, are a class of bifunctional aromatic compounds featuring both a hydroxyl (-OH) and a nitrile (-CN) group. The positional isomerism of these functional groups—ortho (2-hydroxybenzonitrile), meta (3-hydroxybenzonitrile), and para (4-hydroxybenzonitrile)—gives rise to distinct chemical and physical properties. These molecules serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A comprehensive understanding of their comparative reactivity is paramount for researchers, scientists, and drug development professionals in designing efficient synthetic routes and predicting the behavior of these crucial intermediates.
This guide provides an in-depth technical comparison of the reactivity of 2-, 3-, and 4-hydroxybenzonitrile. We will explore how the interplay of electronic and steric effects, governed by the relative positions of the hydroxyl and nitrile substituents, dictates their behavior in key chemical transformations. This analysis is supported by theoretical principles and available experimental data, and is supplemented with detailed protocols for comparative reactivity studies.
Molecular Structure and Electronic Effects: The Foundation of Reactivity
The reactivity of the hydroxybenzonitrile isomers is fundamentally governed by the electronic properties of the hydroxyl and nitrile groups and their interaction with the aromatic ring.
-
Hydroxyl Group (-OH): The hydroxyl group is a potent activating group in electrophilic aromatic substitution.[2] Through its lone pair of electrons, it exerts a strong positive resonance effect (+R), donating electron density to the benzene ring. This effect is most pronounced at the ortho and para positions, making these sites significantly more nucleophilic.[3] Concurrently, the electronegativity of the oxygen atom leads to a moderate electron-withdrawing inductive effect (-I). However, the +R effect overwhelmingly dominates, leading to overall ring activation.[4]
-
Nitrile Group (-CN): The nitrile group is a strong deactivating group. It exhibits both a negative inductive effect (-I) and a negative resonance effect (-R), withdrawing electron density from the aromatic ring. This deactivation is most pronounced at the ortho and para positions, rendering the meta position the least deactivated and thus the preferred site for electrophilic attack.[2]
The reactivity of each isomer is a consequence of the vector sum of these competing electronic influences.
Acidity and Hydrogen Bonding: A Tale of Two Isomers
The acidity of the phenolic proton is enhanced by electron-withdrawing groups. The nitrile group, being strongly electron-withdrawing, increases the acidity of the hydroxyl group compared to phenol (pKa ≈ 10).
-
4-Hydroxybenzonitrile (para-isomer): The nitrile group is in the para position, where its strong -R effect can effectively stabilize the resulting phenoxide anion through delocalization of the negative charge. This leads to a significant increase in acidity.[5]
-
3-Hydroxybenzonitrile (meta-isomer): In the meta position, the nitrile group can only exert its -I effect on the hydroxyl group, as the -R effect does not extend to the meta position. This results in a less pronounced stabilization of the phenoxide anion compared to the para isomer.[5]
-
2-Hydroxybenzonitrile (ortho-isomer): The ortho isomer experiences a combination of a strong -I effect due to proximity and a stabilizing -R effect. Furthermore, it can form a strong intramolecular hydrogen bond between the hydroxyl proton and the nitrogen of the nitrile group.[6] This intramolecular hydrogen bond makes the proton less available for donation, which would decrease acidity. However, upon deprotonation, the resulting anion is stabilized. The net effect on pKa is a complex balance of these factors.
The nature of hydrogen bonding also profoundly impacts physical properties and reactivity. 2-Hydroxybenzonitrile's intramolecular hydrogen bonding leads to a lower boiling point and altered solubility compared to the 3- and 4-isomers, which primarily exhibit intermolecular hydrogen bonding.[6] This intramolecular interaction in the ortho isomer can also influence the accessibility of the hydroxyl group for certain reactions.
Table 1: Comparison of Physical and Acidity Data
| Property | 2-Hydroxybenzonitrile | 3-Hydroxybenzonitrile | 4-Hydroxybenzonitrile |
| CAS Number | 611-20-1 | 873-62-1 | 767-00-0[7] |
| Molar Mass ( g/mol ) | 119.12 | 119.12 | 119.12 |
| Melting Point (°C) | 92-95 | 81-84 | 112-114 |
| Boiling Point (°C) | 149 (at 14 mmHg) | 235 (approx.) | 238 (approx.) |
| Predicted Acidity Trend | Intermediate | Least Acidic | Most Acidic[5] |
| Hydrogen Bonding | Intramolecular[6] | Intermolecular | Intermolecular[6] |
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The interplay between the activating -OH group and the deactivating -CN group dictates both the overall rate of reaction and the regioselectivity for each isomer.
Predicted Reactivity Order:
Based on the combined electronic effects, the predicted order of reactivity towards electrophiles is:
2-Hydroxybenzonitrile > 4-Hydroxybenzonitrile >> 3-Hydroxybenzonitrile
-
2-Hydroxybenzonitrile: The powerful +R effect of the hydroxyl group strongly activates the positions ortho and para to it (positions 4 and 6). The deactivating nitrile group at position 1 has a lesser impact on these activated sites. This isomer is expected to be the most reactive.
-
4-Hydroxybenzonitrile: The hydroxyl group activates positions 2 and 6 (ortho to it). These positions are meta to the deactivating nitrile group, thus experiencing a less severe deactivation. Overall, this isomer is highly activated, but likely less so than the ortho isomer where the activating and deactivating groups are in closer proximity, leading to more complex interactions.
-
3-Hydroxybenzonitrile: The hydroxyl group activates positions 2, 4, and 6. However, positions 2 and 4 are ortho and para to the deactivating nitrile group, respectively, and are thus strongly deactivated. Position 6 is ortho to the hydroxyl group but also ortho to the nitrile group. The meta-directing nature of the nitrile group and the ortho,para-directing nature of the hydroxyl group are in conflict, leading to a significantly deactivated ring overall.
Regioselectivity in Nitration: A Case Study
Nitration is a classic EAS reaction. For the hydroxybenzonitrile isomers, the expected major products are:
-
2-Hydroxybenzonitrile: Nitration is expected to occur at the positions most activated by the hydroxyl group and least deactivated by the nitrile group, primarily positions 4 and 6.
-
4-Hydroxybenzonitrile: Nitration will preferentially occur at the positions ortho to the activating hydroxyl group, namely positions 3 and 5.[8]
-
3-Hydroxybenzonitrile: The directing effects are conflicting. The hydroxyl group directs ortho and para (positions 2, 4, and 6), while the nitrile group directs meta (positions 5). The most likely products would result from substitution at the positions activated by the hydroxyl group, though the reaction is expected to be sluggish.
Reactivity of the Functional Groups
O-Alkylation of the Hydroxyl Group
The hydroxyl group can undergo O-alkylation, typically via a Williamson ether synthesis. The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide. The rate of this reaction will be influenced by the acidity of the phenolic proton.
Predicted Reactivity Order for O-Alkylation:
4-Hydroxybenzonitrile > 2-Hydroxybenzonitrile > 3-Hydroxybenzonitrile
-
4-Hydroxybenzonitrile: Being the most acidic, it will form the phenoxide anion most readily, leading to a faster reaction rate.
-
2-Hydroxybenzonitrile: The intramolecular hydrogen bond may slightly hinder deprotonation compared to the para isomer, but its acidity is still significant.
-
3-Hydroxybenzonitrile: As the least acidic isomer, it will be the slowest to deprotonate and subsequently alkylate.
Nucleophilic Aromatic Substitution
While electrophilic substitution is more common for these electron-rich systems, nucleophilic aromatic substitution (SNAr) can occur if a good leaving group (e.g., a halogen) is present on the ring, particularly when activated by electron-withdrawing groups.[1] For a hypothetical fluorohydroxybenzonitrile, the nitrile group would act as the activating group for SNAr. The reaction would be most favorable when the leaving group is ortho or para to the nitrile group. The hydroxyl group, being electron-donating, would disfavor this reaction.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivity trends, the following experimental protocols are provided. These are designed to be conducted in parallel for the three isomers to ensure a fair comparison.
Experiment 1: Comparative Nitration of Hydroxybenzonitrile Isomers
This protocol uses a mild nitrating agent to assess both the rate of reaction and the product distribution.[8]
Materials:
-
2-Hydroxybenzonitrile, 3-Hydroxybenzonitrile, 4-Hydroxybenzonitrile
-
Magnesium bis(hydrogensulfate) (Mg(HSO₄)₂)
-
Sodium Nitrate (NaNO₃)
-
Wet Silica Gel (SiO₂) (50% w/w)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates, NMR tubes, deuterated solvent (e.g., CDCl₃)
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, place a suspension of the respective hydroxybenzonitrile isomer (2 mmol), Mg(HSO₄)₂ (2 mmol), wet SiO₂ (0.4 g), and NaNO₃ (2 mmol) in dichloromethane (4 mL).
-
Reaction Monitoring: Stir the suspensions at room temperature. Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes) to qualitatively assess the relative reaction rates.
-
Work-up: Once the reaction is complete (or after a set time, e.g., 3 hours, for comparison), filter the mixture. Add anhydrous Na₂SO₄ to the filtrate. After 15 minutes, filter again.
-
Analysis: Remove the dichloromethane under reduced pressure. Analyze the crude product mixture by ¹H NMR to determine the conversion and the regioselectivity of the nitration for each isomer.
Experiment 2: Comparative O-Alkylation of Hydroxybenzonitrile Isomers
This protocol details a standard Williamson ether synthesis to compare the rates of O-alkylation.
Materials:
-
2-Hydroxybenzonitrile, 3-Hydroxybenzonitrile, 4-Hydroxybenzonitrile
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, water, brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
GC-MS for quantitative analysis
Procedure:
-
Reaction Setup: In three separate, dry round-bottom flasks, dissolve the respective hydroxybenzonitrile isomer (1.0 eq) in anhydrous DMF. Add potassium carbonate (1.5 eq).
-
Reagent Addition: Add methyl iodide (1.1 eq) dropwise to each flask at room temperature.
-
Reaction and Monitoring: Heat the reaction mixtures to 60°C. Take aliquots from each reaction at set time points (e.g., 1, 2, 4, and 8 hours). Quench the aliquots with water and extract with ethyl acetate.
-
Analysis: Analyze the ethyl acetate extracts by GC-MS to quantify the amount of starting material remaining and the amount of the O-alkylated product formed. Plot the concentration of the product versus time for each isomer to compare the reaction rates.
Conclusion
The reactivity of the hydroxybenzonitrile isomers is a nuanced interplay of the activating, ortho,para-directing hydroxyl group and the deactivating, meta-directing nitrile group. Theoretical analysis predicts a reactivity order of 2-hydroxybenzonitrile > 4-hydroxybenzonitrile >> 3-hydroxybenzonitrile for electrophilic aromatic substitution, with distinct regioselectivities for each isomer. Conversely, for reactions involving the hydroxyl group, such as O-alkylation, the predicted reactivity is governed by acidity, following the order 4-hydroxybenzonitrile > 2-hydroxybenzonitrile > 3-hydroxybenzonitrile. The provided experimental protocols offer a robust framework for the empirical validation of these predictions, enabling researchers to make informed decisions in the strategic use of these valuable synthetic intermediates. This guide underscores the importance of understanding the fundamental principles of physical organic chemistry in practical synthetic applications.
References
- 1. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. brainly.in [brainly.in]
- 6. benchchem.com [benchchem.com]
- 7. Benzonitrile, 4-hydroxy- [webbook.nist.gov]
- 8. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-(tert-Butyl)-2-hydroxybenzonitrile Isomers
Abstract
The unambiguous structural elucidation of positional isomers is a critical challenge in chemical synthesis, particularly within pharmaceutical and materials science research. Minor changes in substituent placement on an aromatic ring can drastically alter a molecule's biological activity, toxicity, and material properties. This guide provides an in-depth, comparative analysis of spectroscopic methodologies for differentiating 3-(tert-Butyl)-2-hydroxybenzonitrile and its key positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will demonstrate how a multi-faceted analytical approach provides definitive structural confirmation. This document is intended for researchers and drug development professionals seeking robust, field-proven protocols for isomer characterization.
The Challenge: Identifying Key Positional Isomers
The synthetic route to this compound can potentially yield several structural isomers depending on reaction conditions. The primary challenge lies in distinguishing the target molecule from isomers where the bulky tert-butyl group has substituted at a different position relative to the hydroxyl and nitrile functionalities. For this guide, we will focus on three representative isomers that present a distinct analytical challenge.
Caption: Chemical structures of the target molecule and its key positional isomers.
NMR Spectroscopy: The Definitive Identification Tool
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for differentiating positional isomers due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy: Mapping Proton Environments
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal multiplicities, and coupling constants (J-values). The substitution pattern on the benzene ring dictates the number of unique aromatic proton signals and their splitting patterns.[1][2]
-
Isomer 1 (3-tert-Butyl): This asymmetrical structure will exhibit three distinct aromatic proton signals, each integrating to 1H. We expect a doublet, a triplet (or doublet of doublets), and another doublet, corresponding to H-6, H-5, and H-4, respectively.
-
Isomer 2 (4-tert-Butyl): This isomer also lacks symmetry and will show three unique 1H aromatic signals. The key differentiator will be the splitting patterns. We expect a doublet for H-3, a doublet of doublets for H-5, and a doublet for H-6.
-
Isomer 3 (5-tert-Butyl): This isomer possesses a plane of symmetry bisecting the C2-C5 axis. This symmetry makes H-3 and H-6 chemically equivalent, and H-4 is unique. Therefore, we predict only two aromatic signals: a doublet (2H) and a triplet (1H). This significant reduction in signal complexity is a clear diagnostic marker.
Table 1: Predicted ¹H NMR Aromatic Region Characteristics
| Isomer | Predicted Aromatic Signals | Expected Splitting Patterns (Multiplicity) |
|---|---|---|
| 1 (3-tert-Butyl) | 3 | 1H (d), 1H (t or dd), 1H (d) |
| 2 (4-tert-Butyl) | 3 | 1H (d), 1H (dd), 1H (d) |
| 3 (5-tert-Butyl) | 2 | 2H (d), 1H (t) |
¹³C NMR Spectroscopy: A Fingerprint of Molecular Symmetry
The number of signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of unique carbon atoms in the molecule.[3][4] This makes it an excellent tool for confirming the symmetry established by ¹H NMR.
-
Isomer 1 (3-tert-Butyl): All 11 carbons are chemically unique due to the lack of symmetry. We expect to see 11 distinct signals (6 aromatic, 1 nitrile, 4 tert-butyl carbons).
-
Isomer 2 (4-tert-Butyl): This isomer also lacks symmetry and will show 11 unique carbon signals.
-
Isomer 3 (5-tert-Butyl): The plane of symmetry renders several pairs of carbons equivalent. We predict only 8 unique signals (C3/C5 and C4/C6 are equivalent pairs in the aromatic ring).[5][6]
Table 2: Predicted ¹³C NMR Signal Count
| Isomer | Aromatic C Signals | Total Unique C Signals | Causality |
|---|---|---|---|
| 1 (3-tert-Butyl) | 6 | 11 | No symmetry |
| 2 (4-tert-Butyl) | 6 | 11 | No symmetry |
| 3 (5-tert-Butyl) | 4 | 8 | Plane of symmetry |
2D NOESY: Unambiguous Proof of Proximity
While ¹H and ¹³C NMR provide strong evidence, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment offers definitive, irrefutable proof of through-space proximity between protons.[7][8] The NOE is observed between atoms that are close in space (<5 Å), regardless of whether they are connected through bonds.[9]
For Isomer 1 , the tert-butyl group is located at the C-3 position, placing its protons spatially close to the aromatic proton at C-4. Therefore, a NOESY spectrum will show a distinct cross-peak correlating the tert-butyl proton signal with the H-4 aromatic proton signal. This correlation is impossible for Isomers 2 and 3, where the tert-butyl group is significantly farther from any adjacent ring protons. This single experiment can conclusively identify Isomer 1.[10]
Caption: The NOE principle for identifying Isomer 1 via through-space proton correlation.
Infrared (IR) Spectroscopy: Corroborating Evidence
FT-IR spectroscopy provides valuable information about the functional groups present and can offer clues about the substitution pattern.
-
O-H and C≡N Stretching: All isomers will exhibit a broad O-H stretching band (~3200-3500 cm⁻¹) and a sharp, strong C≡N stretching absorption. The exact position of the nitrile stretch can be subtly influenced by the electronic environment, typically appearing between 2220-2240 cm⁻¹ for aromatic nitriles.[11]
-
C-H Out-of-Plane Bending: The most diagnostic region in the IR spectrum for this problem is the C-H "out-of-plane" bending region from ~650-900 cm⁻¹.[12] The pattern of absorption bands in this region is highly characteristic of the number of adjacent hydrogen atoms on the aromatic ring.[13]
Table 3: Predicted IR C-H Out-of-Plane Bending Frequencies
| Isomer | Aromatic Substitution Pattern | Adjacent Ring Hydrogens | Predicted Absorption (cm⁻¹) |
|---|---|---|---|
| 1 | 1,2,3-trisubstituted | 3 adjacent H's | ~780-740 |
| 2 | 1,2,4-trisubstituted | 2 adjacent H's, 1 isolated H | ~880-860 and ~820-800 |
| 3 | 1,2,4-trisubstituted | 2 adjacent H's, 1 isolated H | ~880-860 and ~820-800 |
While IR can help distinguish Isomer 1 from Isomers 2 and 3, it may not reliably differentiate between Isomers 2 and 3, which share the same 1,2,4-trisubstitution pattern.
Mass Spectrometry: A Supporting Role
Mass spectrometry is essential for confirming the molecular weight but often provides limited utility in differentiating positional isomers, as they have identical masses.[14]
-
Molecular Ion (M⁺): All three isomers will display an identical molecular ion peak at m/z = 175.23.
-
Fragmentation Pattern: The most prominent fragmentation will likely be the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable benzylic cation at [M-15]⁺ (m/z = 160).[15] While subtle differences in the relative abundances of subsequent fragment ions might exist due to "ortho effects" or other neighboring group participations, these are often not distinct enough for unambiguous identification without specialized techniques like tandem MS combined with chemometrics.[16][17] Therefore, MS primarily serves to confirm the molecular formula rather than to differentiate these specific isomers.
Experimental Protocols
General Sample Preparation
Dissolve 5-10 mg of the purified isomer sample in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free of water and other impurities. Filter the solution into a standard 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR Protocol:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard 1D proton spectrum.
-
Parameters: 16-32 scans, 2-second relaxation delay, 90° pulse angle.
-
Process the data with Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or TMS (0 ppm).
-
-
¹³C NMR Protocol:
-
Acquire a standard proton-decoupled 1D carbon spectrum.
-
Parameters: 1024-4096 scans, 2-5 second relaxation delay, 45° pulse angle.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
-
2D NOESY Protocol:
-
Acquire a standard 2D NOESY pulse sequence.
-
Parameters: Mixing time of 500-800 ms, 8-16 scans per increment, 256-512 increments in the indirect dimension.
-
Process the 2D data using appropriate window functions and referencing.
-
FT-IR Spectroscopy Protocol
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet.
-
ATR Protocol:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the crystal and apply pressure.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Average 32-64 scans for a high signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Instrument: Mass spectrometer with Electron Ionization (EI) source.
-
EI-MS Protocol:
-
Introduce the sample via a direct insertion probe or GC inlet.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range from m/z 40 to 250.
-
Analyze the resulting mass spectrum for the molecular ion and key fragment ions.
-
Caption: A validated workflow for the systematic differentiation of benzonitrile isomers.
Conclusion
The differentiation of positional isomers like those of this compound requires a systematic and multi-technique spectroscopic approach. While IR and MS provide valuable confirmatory data regarding functional groups and molecular weight, NMR spectroscopy stands as the unequivocal tool for structural assignment. The combination of ¹H and ¹³C NMR allows for the deduction of molecular symmetry, and a 2D NOESY experiment provides definitive proof of substituent placement through spatial correlations. Following the integrated workflow presented in this guide ensures an accurate, efficient, and reliable characterization of the target molecule, upholding the highest standards of scientific integrity in research and development.
References
- 1. youtube.com [youtube.com]
- 2. jove.com [jove.com]
- 3. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 4. fiveable.me [fiveable.me]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. NOE [intermediateorgchemistry.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Technique Guide to the Structural Validation of Synthesized 3-(tert-Butyl)-2-hydroxybenzonitrile
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel synthesized compounds is not merely a procedural step but the bedrock of all subsequent research. Substituted benzonitriles are a class of compounds frequently investigated for their diverse biological activities.[1][2][3] The introduction of substituents onto the benzene ring creates a high potential for isomeric products during synthesis. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in the development pipeline.
This guide provides a comprehensive, multi-technique workflow for the definitive structural validation of 3-(tert-Butyl)-2-hydroxybenzonitrile (Molecular Formula: C₁₁H₁₃NO, Molecular Weight: 175.23 g/mol ).[4] We will move beyond simple data reporting to explain the causal links between the molecule's structure and its spectral output. By employing a suite of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—we will construct a self-validating system that confirms the target structure with the highest degree of confidence. This guide is designed for researchers who require not just data, but a verifiable and logical framework for structural elucidation.
The Core Validation Workflow: An Orthogonal Approach
References
- 1. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines [beilstein-journals.org]
- 4. This compound | C11H13NO | CID 15910648 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of "3-(tert-Butyl)-2-hydroxybenzonitrile" by Quantitative NMR
In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regulatory compliance. For a compound such as "3-(tert-Butyl)-2-hydroxybenzonitrile," a key intermediate in the synthesis of various high-value molecules, an accurate and robust purity assessment is paramount. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for this purpose. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Central Role of Quantitative NMR (qNMR) in Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical method for the purity assessment of organic compounds.[1][2] Unlike chromatographic techniques that often require compound-specific reference standards and can be susceptible to variations in detector response, qNMR offers a direct and primary method of quantification.[3] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that resonance.[4] This unique characteristic allows for the determination of purity without the need for an identical reference standard of the analyte, a significant advantage when dealing with novel or custom-synthesized molecules like this compound.
Experimental Workflow for Purity Assessment of this compound by ¹H-qNMR
The successful implementation of a qNMR experiment hinges on meticulous planning and execution. The following protocol outlines the key steps for the purity determination of this compound.
Diagram of the qNMR Experimental Workflow
References
Efficacy of 3-(tert-Butyl)-2-hydroxybenzonitrile Derivatives as Herbicides: A Comparative Guide
This guide provides a comprehensive analysis of the potential herbicidal efficacy of 3-(tert-Butyl)-2-hydroxybenzonitrile derivatives. While specific experimental data for this particular subclass of 2-hydroxybenzonitriles is not extensively available in public literature, this document synthesizes the known mechanisms of action for the broader chemical class, outlines robust protocols for efficacy evaluation, and draws comparisons with structurally related, commercially successful herbicides. This guide is intended for researchers, scientists, and professionals in the agrochemical and drug development fields who are exploring novel herbicidal compounds.
Introduction: The Chemical Landscape of Hydroxybenzonitrile Herbicides
Hydroxybenzonitrile herbicides are a well-established class of chemical agents used for the control of broadleaf weeds. Their efficacy is intrinsically linked to their chemical structure, which features a hydroxyl (-OH) and a nitrile (-CN) group on a benzene ring. The specific positioning of these functional groups, along with other substitutions on the aromatic ring, dictates the molecule's herbicidal activity, selectivity, and environmental fate.
The compound of interest, this compound, belongs to this class. The presence of the bulky tert-butyl group at the 3-position is a key structural feature that is anticipated to influence its interaction with the target site in plants.
Mechanism of Action: Inhibition of Photosystem II
The primary mode of action for hydroxybenzonitrile herbicides is the inhibition of photosynthesis at Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts.[1] These herbicides act by disrupting the electron transport chain, a fundamental process for converting light energy into chemical energy.
Specifically, they bind to the D1 protein within the PSII complex, competing with the native plastoquinone (PQ) for its binding site.[2] This competitive inhibition blocks the flow of electrons from the primary electron acceptor (Q_A) to the secondary electron acceptor (Q_B), effectively halting the production of ATP and NADPH.[2] The cessation of this energy production leads to a cascade of events, including the generation of reactive oxygen species, which cause rapid cellular damage, leading to chlorosis (yellowing) and necrosis (tissue death) in susceptible plants.[1][2]
Caption: Inhibition of Photosystem II by Hydroxybenzonitrile Herbicides.
Comparative Analysis with Commercial Analogues
While direct comparative data for this compound is scarce, we can infer its potential efficacy by examining structurally similar and commercially successful hydroxybenzonitrile herbicides, such as Bromoxynil and Ioxynil.
| Feature | Bromoxynil | Ioxynil | This compound (Predicted) |
| Substituents | 3,5-dibromo-4-hydroxy | 3,5-diiodo-4-hydroxy | 3-tert-butyl-2-hydroxy |
| Mode of Action | Photosystem II Inhibitor | Photosystem II Inhibitor | Photosystem II Inhibitor |
| Spectrum of Control | Broadleaf weeds | Broadleaf weeds | Likely broadleaf weeds |
| Application | Post-emergence | Post-emergence | Likely post-emergence |
| Key Structural Difference | Bromine atoms | Iodine atoms | tert-Butyl group at position 3, hydroxyl at 2 |
The key difference in the predicted structure is the presence of a bulky, lipophilic tert-butyl group and the ortho-positioning of the hydroxyl group. This structural alteration could influence several factors:
-
Binding Affinity: The size and electronics of the tert-butyl group may alter the binding affinity to the D1 protein, potentially increasing or decreasing its inhibitory potency compared to halogenated analogues.
-
Metabolic Stability: The tert-butyl group might confer greater resistance to metabolic degradation within the plant, potentially leading to longer-lasting herbicidal activity.
-
Selectivity: The unique substitution pattern could result in a different spectrum of weed control and crop selectivity.
Experimental Protocols for Efficacy Evaluation
To ascertain the herbicidal efficacy of this compound derivatives, a systematic series of in vitro and in vivo assays are required. The following protocols provide a robust framework for such an evaluation.
In Vitro Photosystem II Inhibition Assay
This assay directly measures the ability of the compound to inhibit the electron transport chain in isolated chloroplasts.
Principle: The rate of photoreduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), is measured spectrophotometrically. In the presence of a PSII inhibitor, this rate will decrease.
Methodology:
-
Chloroplast Isolation: Isolate intact chloroplasts from a suitable plant source (e.g., spinach or pea).
-
Reaction Mixture: Prepare a reaction buffer containing isolated chloroplasts and DCPIP.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative (and a known inhibitor like Diuron as a positive control) to the reaction mixtures.
-
Spectrophotometric Measurement: Expose the samples to a light source and monitor the decrease in absorbance of DCPIP at 600 nm over time.
-
Data Analysis: Calculate the rate of DCPIP reduction for each concentration and determine the IC50 value (the concentration of inhibitor required to cause 50% inhibition).
Caption: Workflow for In Vitro Photosystem II Inhibition Assay.
Whole Plant Greenhouse Bioassays
These experiments evaluate the herbicidal effect on whole plants under controlled environmental conditions.
Principle: The response of various weed and crop species to different application rates of the test compound is visually assessed and quantified.
Methodology:
-
Plant Material: Grow a selection of relevant weed species (e.g., Amaranthus retroflexus, Chenopodium album) and crop species (e.g., corn, soybean) in pots to a specific growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application: Apply the this compound derivative at a range of doses (e.g., 0, 50, 100, 200, 400 g a.i./ha) using a precision sprayer. Include a commercial standard (e.g., Bromoxynil) for comparison.
-
Evaluation: At set time points (e.g., 7, 14, and 21 days after treatment), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Reduction: At the final evaluation, harvest the above-ground biomass, dry it, and weigh it to determine the percent reduction in biomass compared to untreated controls.
-
Data Analysis: Calculate the ED50 (effective dose for 50% growth reduction) or GR50 (dose for 50% growth reduction) values for each species.
Data Presentation and Interpretation
The data generated from these experiments should be tabulated for clear comparison.
Table 1: In Vitro PSII Inhibition
| Compound | IC50 (µM) |
| This compound Derivative 1 | Experimental Value |
| This compound Derivative 2 | Experimental Value |
| Bromoxynil (Reference) | Literature/Experimental Value |
| Diuron (Positive Control) | Literature/Experimental Value |
Table 2: Greenhouse Bioassay Results (ED50 in g a.i./ha)
| Species | This compound Derivative 1 | Bromoxynil (Reference) |
| Amaranthus retroflexus (Redroot Pigweed) | Experimental Value | Literature/Experimental Value |
| Chenopodium album (Common Lambsquarters) | Experimental Value | Literature/Experimental Value |
| Zea mays (Corn) | Experimental Value | Literature/Experimental Value |
| Glycine max (Soybean) | Experimental Value | Literature/Experimental Value |
Conclusion and Future Directions
While the herbicidal potential of this compound derivatives can be inferred from the known activity of the broader hydroxybenzonitrile class, a definitive assessment of their efficacy requires rigorous experimental validation. The protocols and comparative framework presented in this guide provide a clear path for researchers to undertake such an evaluation. Key areas for future investigation include:
-
Synthesis and screening of a library of derivatives to establish structure-activity relationships (SAR).
-
Field trials to evaluate performance under real-world agricultural conditions.
-
Toxicology and environmental fate studies to assess the safety profile of promising candidates.
The unique structural attributes of this compound derivatives may offer novel herbicidal properties, and a systematic investigation is warranted to unlock their potential in modern weed management strategies.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(tert-Butyl)-2-hydroxybenzonitrile
The core principle guiding the disposal of 3-(tert-Butyl)-2-hydroxybenzonitrile is the management of its inherent chemical hazards. Structurally related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Furthermore, the presence of the nitrile functional group necessitates that this compound be handled as a potentially toxic substance and, therefore, as hazardous waste.[4]
Immediate Safety and Handling Prerequisites
Before initiating any disposal procedures, a thorough understanding of the potential hazards and the implementation of appropriate safety measures are paramount. All handling of this compound and its waste products should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound waste:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To protect against splashes and accidental eye contact, which can lead to serious irritation.[1] |
| Skin and Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize the risk of accidental skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols. | To prevent inhalation, which may cause respiratory tract irritation. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes waste segregation, proper containment, and compliant disposal through certified channels.
Step 1: Waste Identification and Segregation
The cardinal rule of chemical waste management is segregation.[6][7] Never mix different types of chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. For this compound, the following segregation practices are essential:
-
Solid Waste: Collect all solid this compound, contaminated lab materials (e.g., weigh boats, filter paper), and contaminated PPE (such as gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container.[4][5]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this chemical must be disposed of in a designated sharps container for hazardous waste.[8]
Step 2: Waste Containment and Labeling
Proper containment and labeling are crucial for preventing accidental exposure and ensuring compliant disposal.
-
Container Integrity: Use containers that are in good condition, compatible with the chemical waste, and can be securely sealed.[9][10] The original chemical container is often the best choice for its waste.[10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic," "Irritant").[4][6] The accumulation start date should also be clearly marked on the label.
Step 3: Storage of Hazardous Waste
Designated and properly managed storage areas for hazardous waste are a regulatory requirement and a key safety feature.
-
Satellite Accumulation Areas: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from drains and sources of ignition.[5]
-
Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment trays or bins to prevent the spread of material in case of a leak.[10]
Step 4: Disposal of Empty Containers
An empty container that has held a hazardous chemical should not be treated as regular trash.
-
Triple Rinsing: To decontaminate an empty container, it should be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[10]
-
Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.[4]
-
Final Disposal: After triple rinsing, deface or remove the original product label. The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.[4][10]
Step 5: Final Disposal
The final step in the disposal process is the transfer of the hazardous waste to a certified disposal facility.
-
Licensed Disposal Vendor: All collected hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[4][6]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup of your hazardous waste. They will ensure that the waste is transported and disposed of in compliance with all local, state, and federal regulations.[5]
Visualizing the Disposal Pathway
To provide a clear, at-a-glance understanding of the disposal workflow, the following diagram illustrates the decision-making process and procedural steps.
Caption: Disposal Workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers and laboratory professionals can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of regulatory compliance. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. actenviro.com [actenviro.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(tert-Butyl)-2-hydroxybenzonitrile
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-(tert-Butyl)-2-hydroxybenzonitrile, a substituted cyanophenol, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your personal safety and the integrity of your research.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
This compound belongs to the family of substituted benzonitriles. While a specific, comprehensive toxicological profile for this exact compound is not widely documented, its structural motifs—a phenol ring, a nitrile group, and a tert-butyl group—provide a strong basis for a rigorous hazard assessment by analogy to similar chemicals.
-
Skin and Eye Irritation: Substituted phenols and benzonitriles are frequently classified as skin and eye irritants.[1][2][3] Contact can lead to redness, inflammation, and discomfort. The GHS classifications for similar compounds like 4-hydroxybenzonitrile include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).
-
Respiratory Tract Irritation: As a solid, the compound can form dust, which, if inhaled, may cause respiratory irritation. This is a common hazard for powdered organic reagents and necessitates controls to prevent inhalation.
-
Oral Toxicity: Many benzonitrile derivatives are classified as harmful if swallowed.[1][4]
-
The Nitrile Group (-CN): The primary mechanism of toxicity for many organic nitriles is their potential to metabolize into cyanide ions. Cyanide is a potent inhibitor of cellular respiration. While aromatic nitriles like benzonitrile are generally less prone to this metabolic pathway than aliphatic nitriles, the potential hazard cannot be dismissed and warrants treating the compound with significant caution.[5][6] This potential underpins the need for stringent containment and barrier protection to prevent any route of exposure.
This assessment dictates that all handling procedures must be designed to prevent contact with skin and eyes, avoid inhalation of dust, and eliminate any possibility of ingestion.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific task being performed. The following sections detail the minimum required PPE and conditions under which enhanced protection is necessary.
Eye and Face Protection
Given the classification of similar compounds as serious eye irritants, robust eye protection is non-negotiable.
-
Minimum Requirement: At all times when handling the compound, wear ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields.[7]
-
Enhanced Protection (Required for Transfer, Dissolution, and Reactions): When there is any risk of splashing, such as when transferring the solid, preparing solutions, or running reactions, chemical splash goggles are required.[1][8]
-
Maximum Protection (Required for Large Quantities or High-Energy Operations): For handling larger quantities (>10g) or during procedures with a high risk of splashing or vessel failure (e.g., reactions under pressure), a face shield must be worn in conjunction with chemical splash goggles.[9]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical. The right gloves are critical.
-
Glove Type: Nitrile gloves are the standard choice for handling a wide array of laboratory chemicals due to their excellent resistance to punctures, solvents, and chemicals compared to latex or vinyl.[10][11][12][13][14]
-
Protocol for Use:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[9]
-
Double Gloving: For tasks involving submersion or extended contact, consider wearing two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Proper Removal: Remove gloves without touching the outer surface with your bare skin to prevent cross-contamination.[9]
-
Immediate Disposal: Dispose of gloves immediately after use in a designated hazardous waste container.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.[2][9]
-
Body Protection
-
Laboratory Coat: A clean, flame-resistant lab coat must be worn at all times, with the sleeves fully extended and fastened. This protects your skin and personal clothing from accidental spills.
-
Chemical-Resistant Apron: When handling larger volumes of solutions containing this compound, wear a chemical-resistant apron over your lab coat to provide an additional layer of protection against splashes.
Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.[15]
-
Handling Solids: All weighing and transfer of the solid compound must be performed in a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine dust particles.[2]
-
When Respirators are Necessary: If engineering controls are insufficient or not available for a specific task that could generate dust or aerosols, respiratory protection is required. A NIOSH-approved N95 respirator or a respirator with a particulate filter conforming to EN 143 is the minimum requirement for handling the powder outside of a fume hood.[2][15]
PPE Selection Matrix for Common Laboratory Tasks
For clarity, the table below summarizes the necessary PPE for various laboratory procedures involving this compound.
| Task | Primary Hazards | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (If not in Fume Hood) |
| Weighing Solid | Inhalation of dust, Eye contact | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat | Required: N95 Respirator or equivalent |
| Preparing Solutions | Splashes, Skin/Eye contact | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Not applicable (perform in fume hood) |
| Running a Reaction | Splashes, Vessel failure | Face shield over chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat, Chemical-resistant apron | Not applicable (perform in fume hood) |
| Handling Spills | High risk of contact, Inhalation | Face shield over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Lab coat, Chemical-resistant apron | Required: Respirator with organic vapor and particulate cartridges |
Procedural Discipline: Protocols for Safety and Disposal
Step-by-Step PPE Donning and Doffing Sequence
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
-
Donning (Putting On):
-
Lab Coat
-
Goggles/Face Shield
-
Respirator (if required)
-
Gloves (pulled over the cuffs of the lab coat)
-
-
Doffing (Taking Off):
-
Gloves (using proper technique)
-
Lab Coat (turn inside out as it's removed)
-
Goggles/Face Shield
-
Respirator (if used)
-
Wash Hands Thoroughly
-
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Solid Waste: Collect used gloves, bench paper, and other contaminated disposable items in a clearly labeled hazardous waste bag or container.
-
Segregation: Never mix cyanide-containing waste with acidic waste, as this can generate highly toxic hydrogen cyanide gas.[16]
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal, which typically involves collection by an Environmental Health and Safety (EHS) department.[16]
Visualization: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the planned laboratory task.
Caption: PPE selection workflow based on the specific laboratory task.
By internalizing these principles and protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific pursuits. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before beginning work.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. glovesnstuff.com [glovesnstuff.com]
- 12. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 13. armbrustusa.com [armbrustusa.com]
- 14. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
